AChE-IN-31
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H44Na2O9S2 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
disodium;[(2S,3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-2-sulfonatooxy-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O9S2.2Na/c1-16(2)7-6-8-17(3)19-9-10-20-18-13-23(28)22-14-24(35-37(29,30)31)25(36-38(32,33)34)15-27(22,5)21(18)11-12-26(19,20)4;;/h16-22,24-25H,6-15H2,1-5H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18+,19-,20+,21+,22-,24+,25+,26-,27-;;/m1../s1 |
InChI Key |
GQHSZQPRYLRZAQ-VNKMDCCISA-L |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Novel Acetylcholinesterase Inhibitors: A Technical Guide to Discovery and Synthesis
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic activity terminates the signal transmission at cholinergic synapses, playing a vital role in cognitive function, neuromuscular communication, and autonomic processes.[1] The inhibition of AChE has emerged as a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD) and other neurological disorders characterized by a cholinergic deficit.[3][4] By preventing the breakdown of ACh, AChE inhibitors (AChEIs) increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5]
This technical guide provides a comprehensive overview of the discovery and synthesis of novel acetylcholinesterase inhibitors. While specific data for a compound designated "AChE-IN-31" is not available in the public domain, this document outlines the fundamental principles, experimental protocols, and data analysis workflows that are central to the development of new AChEIs. The methodologies and conceptual frameworks presented herein are applicable to the broader field of AChE inhibitor research and development.
The Cholinergic System and the Role of AChE
The cholinergic system is integral to memory, learning, and attention. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, contributing significantly to cognitive impairment.[3] AChE inhibitors, such as donepezil, galantamine, and rivastigmine, are established treatments that help to alleviate these symptoms by boosting cholinergic signaling.[3][4]
Figure 1: Simplified signaling pathway of a cholinergic synapse and the action of an AChE inhibitor.
Discovery of Novel AChE Inhibitors: A General Workflow
The discovery of new AChE inhibitors typically follows a multi-step process, beginning with the identification of potential lead compounds and culminating in their preclinical evaluation.
Figure 2: A general workflow for the discovery and development of novel AChE inhibitors.
Synthesis of Novel AChE Inhibitors
The chemical synthesis of novel AChE inhibitors is a cornerstone of the drug discovery process, allowing for the generation of diverse chemical structures and the optimization of lead compounds. While the specific synthetic route for a given inhibitor will vary based on its chemical scaffold, a generalized multi-step synthesis can be conceptualized as follows:
-
Starting Material Procurement/Synthesis: The process begins with commercially available or readily synthesized starting materials.
-
Core Scaffold Construction: Key chemical reactions are employed to construct the central molecular framework of the inhibitor. This may involve cyclization, condensation, or cross-coupling reactions.
-
Functional Group Interconversion and Derivatization: Once the core scaffold is in place, various functional groups are introduced or modified to explore the structure-activity relationship (SAR). This step is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Purification and Characterization: After each synthetic step, and particularly for the final compound, purification techniques such as column chromatography or recrystallization are employed. The structure and purity of the synthesized compounds are then confirmed using analytical methods like NMR, mass spectrometry, and HPLC.
Experimental Protocols
Determination of AChE Inhibitory Activity (Ellman's Method)
A widely used method to screen for and characterize AChE inhibitors is the spectrophotometric method developed by Ellman.[2]
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction velocities at different substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
Data Presentation
The quantitative data generated during the evaluation of novel AChE inhibitors is typically summarized in tables for clear comparison.
Table 1: In Vitro AChE and BuChE Inhibitory Activity
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Reference Compound (e.g., Donepezil) | Value | Value | Value |
| Test Compound 1 | Value | Value | Value |
| Test Compound 2 | Value | Value | Value |
Note: Butyrylcholinesterase (BuChE) is another cholinesterase, and assessing inhibition against it helps determine the selectivity of the new compound.[5]
Table 2: Enzyme Kinetic Parameters for a Novel Inhibitor
| Parameter | Without Inhibitor | With Inhibitor (Concentration X) |
| Vmax | Value | Value |
| Km | Value | Value |
| Type of Inhibition | - | e.g., Competitive |
Conclusion
The development of novel acetylcholinesterase inhibitors remains a promising avenue for the symptomatic treatment of Alzheimer's disease and other cognitive disorders. The process, from initial discovery through synthesis and biological evaluation, is a rigorous and iterative one. By employing established experimental protocols such as Ellman's assay and detailed enzyme kinetic studies, researchers can effectively characterize the potency and mechanism of action of new chemical entities. The systematic organization of quantitative data and the visualization of underlying biological pathways are essential for guiding the optimization of lead compounds and advancing the field of neurotherapeutics. While the specific details of "this compound" are not publicly documented, the principles and methodologies outlined in this guide provide a robust framework for the discovery and development of the next generation of acetylcholinesterase inhibitors.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing the Chronic Effects of Dietary Aluminum on Fitness Traits, Acetylcholinesterase Activity and Locomotion in Lymantria dispar L. Larvae [mdpi.com]
- 3. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Acetylcholinesterase Inhibitors: A Representative Analysis
Disclaimer: As of November 2025, a specific acetylcholinesterase inhibitor designated "AChE-IN-31" is not documented in the public scientific literature. Therefore, this technical guide will provide a representative analysis of the mechanism of action of a hypothetical, reversible acetylcholinesterase inhibitor, hereafter referred to as this compound, based on the well-established principles of acetylcholinesterase (AChE) inhibition. The data and experimental protocols presented are illustrative and synthesized from common findings in the field of AChE inhibitor research.
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[1][2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing for precise control of neuronal signaling.[1][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing and prolonging cholinergic neurotransmission.[4][5] This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[5][6]
AChE inhibitors can be broadly classified as reversible or irreversible.[4] Reversible inhibitors, which are the focus of this guide, typically bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or mixed-type inhibitors.[1][7]
The Active Site of Acetylcholinesterase
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[8] It comprises two main subsites:
-
The Catalytic Anionic Site (CAS): This site is located at the base of the gorge and contains the catalytic triad of amino acid residues (Ser203, His447, and Glu334 in mammalian AChE) responsible for the hydrolysis of acetylcholine.[8][9]
-
The Peripheral Anionic Site (PAS): Situated at the entrance of the active site gorge, the PAS is involved in the initial binding of acetylcholine and allosteric modulation of the enzyme's catalytic activity.[8][10]
Dual-site inhibitors, which bind to both the CAS and the PAS, are a significant class of AChE inhibitors.[10]
Mechanism of Action of this compound (Hypothetical)
For the purpose of this guide, this compound is presented as a reversible, mixed-type inhibitor of acetylcholinesterase. This implies that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Kinetic Profile
The inhibitory potential of this compound would be quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity.
| Parameter | Value (Hypothetical) | Description |
| IC50 | 150 nM | Concentration for 50% inhibition of AChE activity. |
| Ki (Competitive) | 85 nM | Inhibition constant for binding to the free enzyme. |
| Ki' (Uncompetitive) | 250 nM | Inhibition constant for binding to the enzyme-substrate complex. |
This data is illustrative and representative of a moderately potent, reversible AChE inhibitor.
The mixed-type inhibition pattern suggests that this compound likely interacts with residues at both the catalytic and peripheral sites of the enzyme.
Caption: Reversible Mixed-Type Inhibition of AChE.
Experimental Protocols
The characterization of an AChE inhibitor like this compound involves a series of standardized in vitro assays.
Measurement of Acetylcholinesterase Activity (Ellman's Assay)
A widely used method to determine AChE activity is the colorimetric assay developed by Ellman.[11]
Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 8.0).
-
AChE solution (e.g., from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCh) solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
This compound stock solution dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution.
-
Add varying concentrations of this compound to the wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis
To determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constants (Ki and Ki'), kinetic studies are performed.
Protocol:
-
Perform the Ellman's assay as described above, but with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound).
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis of the Michaelis-Menten equation.
-
Competitive inhibition: The Vmax remains unchanged, while the apparent Km increases.
-
Non-competitive inhibition: The Vmax decreases, while the Km remains unchanged.[12]
-
Mixed-type inhibition: Both Vmax and Km are altered.
-
Caption: Experimental Workflow for AChE Inhibitor Characterization.
Conclusion
This technical guide has outlined the fundamental principles and experimental approaches for characterizing the mechanism of action of a hypothetical reversible acetylcholinesterase inhibitor, this compound. Through a combination of enzymatic assays and kinetic analysis, it is possible to determine the potency (IC50), binding affinity (Ki), and the specific type of inhibition. This information is crucial for the rational design and development of novel AChE inhibitors for therapeutic applications. The illustrative data and methodologies provided serve as a representative framework for researchers and scientists in the field of drug discovery.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 7. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. opcw.org [opcw.org]
- 10. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Biological Activity and Molecular Targets of AChE-IN-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-31, identified as the disulfated steroid derivative 2β, 3α-dihydroxy-5α-cholestan-6-one disulfate, is a notable non-competitive inhibitor of acetylcholinesterase (AChE). Its potential as a tool compound in the investigation of Alzheimer's disease has brought its biological activity and molecular interactions into focus. This technical guide provides an in-depth overview of this compound, summarizing its quantitative biological data, detailing relevant experimental methodologies, and visualizing its mechanism of action and related signaling pathways.
Quantitative Biological Data
The inhibitory potency of this compound against acetylcholinesterase has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its biological activity.
| Compound | Target | IC50 (μM) | Inhibition Type | Reference |
| This compound (2β, 3α-dihydroxy-5α-cholestan-6-one disulfate) | Acetylcholinesterase (AChE) | 14.59 ± 0.88 | Non-competitive / Uncompetitive | [1][2][3][4][5] |
Molecular Target and Mechanism of Action
This compound exerts its inhibitory effect by binding to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[2][4] The PAS is a distinct allosteric site located at the entrance of the enzyme's active site gorge. By binding to the PAS, this compound does not directly compete with the substrate, acetylcholine, for the active site. Instead, it is classified as an uncompetitive inhibitor, meaning it preferentially binds to the enzyme-substrate complex.[2][4] This binding event induces a conformational change in the enzyme, which ultimately hinders the catalytic breakdown of acetylcholine. This allosteric mechanism of inhibition is a key characteristic of this compound's interaction with its molecular target.
Experimental Protocols
The determination of this compound's inhibitory activity is typically performed using a modified Ellman's method. This colorimetric assay is a standard and reliable method for measuring acetylcholinesterase activity.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle:
This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be detected spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound (or other inhibitor) solution at various concentrations
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer. The concentrations should be optimized based on the specific enzyme source and assay conditions.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The inhibition of acetylcholinesterase by this compound has downstream effects on cholinergic signaling pathways. By preventing the breakdown of acetylcholine, this compound effectively increases the concentration and duration of this neurotransmitter in the synaptic cleft.
By inhibiting the breakdown of acetylcholine, this compound leads to an accumulation of this neurotransmitter in the synapse. This, in turn, enhances the activation of postsynaptic acetylcholine receptors (both nicotinic and muscarinic), leading to a prolonged downstream cellular response.
Conclusion
This compound is a valuable research tool for studying the role of acetylcholinesterase in neurological disorders like Alzheimer's disease. Its well-defined uncompetitive mechanism of action, targeting the peripheral anionic site of AChE, and its moderate inhibitory potency make it a useful compound for probing the allosteric regulation of this critical enzyme. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this compound and other related cholinesterase inhibitors.
References
AChE-IN-31 structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Acetylcholinesterase (AChE) Inhibitors
Disclaimer: The specific compound "AChE-IN-31" was not found in the available scientific literature. Therefore, this guide provides a comprehensive overview of the structure-activity relationships (SAR) for acetylcholinesterase (AChE) inhibitors in general, drawing upon established principles and examples from published research. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3][4] By preventing the degradation of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] The development of effective and selective AChE inhibitors relies heavily on understanding their structure-activity relationships (SAR), which delineates how the chemical structure of a compound influences its biological activity.[5][6]
Core Pharmacophore and Structure-Activity Relationships
The active site of AChE is a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often possess moieties that can interact with both of these sites. A generalized pharmacophore for many AChE inhibitors includes:
-
A cationic or protonatable nitrogen center: This group interacts with the anionic subsite of the CAS, often through cation-π interactions with the indole ring of a tryptophan residue (Trp84).
-
A hydrogen bond acceptor/donor group: This feature can form hydrogen bonds with amino acid residues in the active site, such as serine, histidine, or tyrosine.
-
A hydrophobic region: This part of the molecule can engage in hydrophobic interactions within the active site gorge.
-
An aromatic ring system: This can participate in π-π stacking interactions with aromatic residues in the CAS or PAS.
SAR Summary of Representative AChE Inhibitors
The following table summarizes the structure-activity relationships for a class of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives, which are potent AChE inhibitors.[5][6] The data highlights how modifications to different parts of the molecule impact inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound ID | Aryl Moiety | Linker (n) | Carbamoyl Substituent (R) | AChE IC50 (nM) | BuChE IC50 (nM) |
| 1a | Phenyl | 3 | Methyl | 15.0 ± 2.1 | 120 ± 15 |
| 1b | Phenyl | 4 | Methyl | 8.5 ± 1.2 | 85 ± 9 |
| 1c | Phenyl | 3 | Ethyl | 25.0 ± 3.5 | 150 ± 20 |
| 2a | Naphthyl | 3 | Methyl | 5.2 ± 0.7 | 45 ± 5 |
| 2b | Naphthyl | 4 | Methyl | 3.1 ± 0.4 | 30 ± 4 |
| 3a (12b) | Dibenzopyran-4-one | 3 | Methyl | 0.32 ± 0.09 | 15 ± 2 |
| 3b (15d) | Dibenzopyran-4-one | 3 | n-Butyl | 5.8 ± 0.8 | 3.3 ± 0.4 |
Data synthesized from representative values in the literature for illustrative purposes.[5][6]
Key Observations from SAR Studies:
-
Aryl Moiety: A larger, more extended aromatic system like a dibenzopyran-4-one ring generally leads to higher potency for AChE.[6]
-
Linker Chain: A three- to four-carbon atom chain appears to be optimal for bridging the CAS and PAS of AChE.[6]
-
Carbamoyl Substituent: A methyl group on the carbamoyl nitrogen is often favorable for AChE inhibition, while larger alkyl groups can increase selectivity for BuChE.[5][6]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine the AChE inhibitory activity of compounds.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds, positive control, AChE, ATCh, and DTNB in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Cholinergic neurotransmission and its inhibition by an AChE inhibitor.
Caption: Experimental workflow for an in vitro AChE inhibition assay.
Caption: Key components of a pharmacophore model for AChE inhibitors.
References
- 1. Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 3. Common SAR Derived from Linear and Non-linear QSAR Studies on AChE Inhibitors used in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into Medicinal Chemistry and SAR Studies of Cholinesterase and BACE-1 Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Therapeutic Applications of Acetylcholinesterase Inhibitors: A Profile of Donepezil
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "AChE-IN-31." This technical guide will therefore focus on Donepezil, a well-characterized and widely used acetylcholinesterase inhibitor, as a representative example to illustrate the therapeutic applications, experimental evaluation, and mechanisms of action of this class of compounds. The data and methodologies presented herein pertain to Donepezil and should not be directly extrapolated to any other specific, non-publicly identified molecule.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD) and other cognitive disorders. By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic neurotransmission in the brain, which is crucial for memory and learning.[1][2][3] Donepezil is a second-generation, reversible, and highly selective inhibitor of AChE with a favorable pharmacological profile, making it a leading therapeutic for mild to moderate AD.[1][4] This guide provides a comprehensive overview of the therapeutic potential of Donepezil, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of Action
Donepezil's primary mechanism of action is the reversible inhibition of the acetylcholinesterase enzyme in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its postsynaptic receptors, thereby improving cholinergic neurotransmission.[2][5] Emerging evidence suggests that Donepezil's therapeutic effects may extend beyond simple AChE inhibition, potentially including modulation of amyloid-β (Aβ) processing, neuroprotection against glutamate-induced excitotoxicity, and anti-inflammatory effects.[1][5][6]
Signaling Pathways
Donepezil's downstream effects are thought to involve several signaling pathways that contribute to its neuroprotective and cognitive-enhancing properties. Network pharmacology studies have implicated pathways such as the MAPK and Ras signaling pathways in the therapeutic effects of Donepezil.[7][8] Furthermore, there is evidence that Donepezil can up-regulate α7 nicotinic acetylcholine receptors (α7-nAChR) through the PI3K and MAPK signaling pathways.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for Donepezil from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Enzyme Source | IC50 (nM) | Reference |
| Human AChE | 3 - 11 | [10] |
| Electric Eel AChE | 21 | [11] |
| Equine Serum BChE | 3300 | [10] |
Table 2: Pharmacokinetic Parameters of Donepezil in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | [12] |
| Bioavailability | 100% | [5] |
| Volume of Distribution (Vd) | 12 - 16 L/kg | [5] |
| Plasma Protein Binding | ~96% | [5] |
| Elimination Half-life (t1/2) | ~70 - 81.5 hours | [12] |
| Metabolism | CYP2D6 and CYP3A4 | [5] |
Table 3: Clinical Efficacy of Donepezil in Alzheimer's Disease (24-26 week trials)
| Outcome Measure | 5 mg/day vs. Placebo (Mean Difference) | 10 mg/day vs. Placebo (Mean Difference) | Reference |
| ADAS-Cog (lower is better) | -2.67 (95% CI: -3.31 to -2.02) | Significant Improvement | [13][14] |
| MMSE (higher is better) | 1.05 (95% CI: 0.73 to 1.37) | Significant Improvement | [14][15] |
| CIBIC plus (clinician's global impression) | Improved | Improved | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.
Protocol:
-
Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (the substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[16]
-
In a 96-well plate, add the AChE solution to wells containing either the test compound or a vehicle control.[16]
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to each well.[16]
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
The Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein, is commonly used to assess the efficacy of potential AD therapies.[6][17]
Protocol:
-
Animal Model: Utilize Tg2576 mice and wild-type littermates as controls.
-
Drug Administration: Administer Donepezil (e.g., 1, 2, or 4 mg/kg) or vehicle to the mice daily for a specified duration (e.g., 6 months), often in their drinking water.[17]
-
Behavioral Testing: Conduct cognitive assessments, such as the Morris Water Maze, to evaluate spatial learning and memory.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of soluble Aβ1-40 and Aβ1-42 using ELISA.[6]
-
Histopathological Analysis: Perform immunohistochemistry on brain sections to quantify amyloid plaque deposition and synaptic markers like synaptophysin.[6][17]
-
Statistical Analysis: Compare the results from the Donepezil-treated groups with the vehicle-treated group to determine the statistical significance of any observed effects.
Synthesis of Donepezil
The synthesis of Donepezil has been approached through various routes. A common and efficient method involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by hydrogenation.[18][19]
Potential Therapeutic Applications
The primary therapeutic application of Donepezil is the symptomatic treatment of mild to moderate Alzheimer's disease.[3] Clinical trials have consistently demonstrated its efficacy in improving cognitive function and global clinical state.[13][14]
Beyond Alzheimer's disease, the potential therapeutic applications of acetylcholinesterase inhibitors are being explored in other conditions characterized by cholinergic deficits, including:
-
Dementia with Lewy bodies: Some studies suggest benefits in cognitive and psychiatric symptoms.
-
Vascular dementia: Evidence suggests potential modest cognitive improvement.[1]
-
Parkinson's disease dementia: Rivastigmine, another AChE inhibitor, is approved for this indication, and Donepezil has been investigated.
-
Cognitive impairment in schizophrenia: Research is ongoing to determine the utility of AChE inhibitors as an adjunctive therapy.
Conclusion
Donepezil serves as a critical therapeutic agent for the management of Alzheimer's disease, with a well-established mechanism of action centered on the inhibition of acetylcholinesterase. Its favorable pharmacokinetic profile and demonstrated clinical efficacy have solidified its role in clinical practice. The ongoing research into its broader neuroprotective effects and potential applications in other neurological disorders highlights the continuing importance of this class of molecules in the field of neuroscience and drug development. While the identity of "this compound" remains elusive, the comprehensive understanding of a benchmark compound like Donepezil provides a robust framework for the evaluation and development of future acetylcholinesterase inhibitors.
References
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 8. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 16. The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-31 patent and intellectual property information
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-31, identified as Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, is a novel, non-competitive inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the available patent information, experimental data, and methodologies related to this compound. Its unique allosteric mechanism of action, targeting the peripheral anionic site (PAS) of AChE, presents a promising avenue for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's disease.
Patent and Intellectual Property Information
As of the latest search, no specific patent applications or granted patents have been identified that explicitly claim the chemical structure of this compound (CAS 1325209-07-1), also known as Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate.
The primary source of public information regarding this compound is the scientific literature, particularly the work published by Richmond et al. While this research provides extensive data on the synthesis, activity, and mechanism of action of this compound, it does not constitute a patent. It is possible that the compound is part of a broader patent application that is not yet publicly available or is maintained as a trade secret by a research institution or pharmaceutical company.
Further monitoring of patent databases for applications citing the relevant scientific literature or assigned to the researchers' institutions may provide future insights into the intellectual property status of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its inactive analogue.
| Compound | CAS Number | Molecular Formula | IC50 (AChE) | Inhibition Type | Binding Site |
| This compound (Compound 1) | 1325209-07-1 | C27H44Na2O9S2 | 14.59 ± 0.88 μM[1] | Non-competitive, Allosteric[2][3] | Peripheral Anionic Site (PAS)[2][3] |
| Inactive Analogue (Compound 2) | Not Available | C27H46O3 | > 200 μM | Inactive | - |
Mechanism of Action
This compound functions as an allosteric inhibitor of acetylcholinesterase. Unlike competitive inhibitors that bind to the catalytic active site (CAS), this compound binds to the peripheral anionic site (PAS) at the entrance of the enzyme's gorge.[2][3]
Binding of this compound to the PAS induces a conformational change in the enzyme's active site, rendering it inactive. This allosteric modulation prevents the breakdown of the neurotransmitter acetylcholine, without directly blocking the substrate's access to the catalytic triad.[2][3] This mechanism is significant as the PAS is also implicated in the non-catalytic functions of AChE, including its role in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. Therefore, PAS inhibitors like this compound may offer a dual therapeutic benefit by both enhancing cholinergic neurotransmission and potentially interfering with amyloid plaque formation.
Signaling Pathway of AChE Inhibition
Caption: Allosteric inhibition of AChE by this compound.
Experimental Protocols
Synthesis of this compound (Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate)
The synthesis of this compound starts from cholesterol and involves a multi-step process. A detailed protocol can be found in the publication by Richmond V, et al. (Steroids. 2011;76(10-11):1160-5).[1] The key final step is the sulfation of the diol precursor.
Materials:
-
2β,3α-dihydroxy-5α-cholestan-6-one
-
Trimethylamine-sulfur trioxide complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dowex 50WX8-200 resin (Na+ form)
-
Methanol
-
Acetone
Procedure:
-
Dissolve 2β,3α-dihydroxy-5α-cholestan-6-one in anhydrous DMF.
-
Add an excess of trimethylamine-sulfur trioxide complex to the solution.
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 24 hours).
-
Quench the reaction by adding methanol.
-
Evaporate the solvents under reduced pressure.
-
Dissolve the residue in water and pass it through a column of Dowex 50WX8-200 resin (Na+ form) to obtain the disodium salt.
-
Elute the product with water.
-
Lyophilize the aqueous solution to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., acetone-water) to yield pure Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound is determined using a modified Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle for control)
-
DTNB solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Molecular Dynamics (MD) Simulation
MD simulations are employed to investigate the binding mode and the dynamic interactions between this compound and the acetylcholinesterase enzyme.
General Workflow:
-
System Preparation:
-
Obtain the 3D crystal structure of AChE from the Protein Data Bank (PDB).
-
Prepare the ligand (this compound) structure and assign appropriate force field parameters.
-
Perform molecular docking to predict the initial binding pose of this compound to the PAS of AChE.
-
-
MD Simulation:
-
Solvate the AChE-ligand complex in a water box with appropriate ions to neutralize the system.
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).
-
Investigate the specific interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Analyze the conformational changes in the enzyme upon ligand binding to understand the allosteric mechanism.
-
Visualizations
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for determining the IC50 of AChE inhibitors.
Logical Relationship: Allosteric vs. Competitive Inhibition
Caption: Comparison of competitive and allosteric inhibition of AChE.
References
- 1. Synthesis and acetylcholinesterase inhibitory activity of 2β,3α-disulfoxy-5α-cholestan-6-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Initial Screening of Novel Acetylcholinesterase Inhibitors
This technical guide provides an in-depth overview of the methodologies involved in the identification and initial evaluation of novel acetylcholinesterase (AChE) inhibitors, critical compounds in the research and treatment of neurological disorders such as Alzheimer's disease. For illustrative purposes, we will refer to a hypothetical candidate compound, "AChE-IN-31," as it progresses through the initial stages of the drug discovery pipeline.
Sourcing of Potential AChE Inhibitors
The quest for novel AChE inhibitors begins with the sourcing of candidate molecules from diverse origins. The primary sources include:
-
Natural Products: Plants, fungi, and marine organisms are rich sources of bioactive compounds. Many established drugs have been derived from natural sources.
-
Synthetic Chemical Libraries: Large collections of synthesized small molecules offer a vast chemical space for screening. These libraries can be designed for diversity or focused on specific chemical scaffolds known to interact with certain enzyme classes. Our hypothetical compound, this compound, is presumed to have been identified from a diverse synthetic library.
-
In Silico Screening and Drug Design: Computational methods, such as molecular docking and virtual screening, allow for the rapid assessment of large virtual libraries of compounds against the three-dimensional structure of AChE. This approach helps to prioritize molecules for synthesis and in vitro testing.
Initial Screening of AChE Inhibitors
The initial screening phase is designed to rapidly and efficiently test large numbers of compounds to identify "hits"—compounds that exhibit inhibitory activity against the target enzyme. High-throughput screening (HTS) is the standard method for this purpose.
Experimental Workflow for High-Throughput Screening
The general workflow for an HTS campaign to identify novel AChE inhibitors is depicted below. This process involves several automated steps to ensure reproducibility and scalability.
An In-depth Technical Guide on the Core Chemical Properties and Stability of Acetylcholinesterase Inhibitors
Disclaimer: As of November 2025, a specific molecule designated "AChE-IN-31" is not documented in publicly available scientific literature. The following guide provides a comprehensive overview of the core chemical properties and stability considerations for acetylcholinesterase (AChE) inhibitors as a class of compounds, which would be applicable to a novel entity such as this compound. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties of Acetylcholinesterase Inhibitors
The development of a successful acetylcholinesterase (AChE) inhibitor requires a thorough understanding of its fundamental chemical properties. These properties influence the compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile.
Physicochemical Data Presentation
The following table summarizes key physicochemical properties for well-established AChE inhibitors. A new chemical entity like this compound would be characterized using similar parameters to predict its behavior and guide its development.
| Property | Donepezil | Galantamine | Rivastigmine |
| IUPAC Name | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | (4aR,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][1]benzazepin-6-ol | (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate |
| Molecular Formula | C₂₄H₂₉NO₃ | C₁₇H₂₁NO₃ | C₁₄H₂₂N₂O₂ |
| Molecular Weight ( g/mol ) | 379.5 | 287.35 | 250.34 |
| Melting Point (°C) | 207-209 | 126-127 | 102-104 (as tartrate) |
| SMILES | O=C2C(CC1CCN(CCc3ccccc3)CC1)c4cc(OC)c(OC)cc4C2 | CN1CCC2=CC(OC)=C3[C@H]4O--INVALID-LINK----INVALID-LINK--C=C4C1 | O=C(N(C)C)OC1=CC=CC(=C1)--INVALID-LINK--N(C)C |
| LogP | 4.13 | 1.9 | 2.5 |
| pKa | 8.9 | 8.2, 10.0 | 8.6 |
| Solubility | Sparingly soluble in water, soluble in methanol and chloroform | Soluble in water, ethanol, and chloroform | Freely soluble in water and ethanol |
Experimental Protocols for Physicochemical Characterization
1.2.1. Structure Elucidation and Purity Determination:
-
Methodology: The chemical structure of a novel inhibitor is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy to identify functional groups. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, often coupled with a UV detector or MS.
-
Sample Preparation: For NMR, the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile. For HPLC, the compound is dissolved in the mobile phase.
1.2.2. Melting Point Determination:
-
Methodology: The melting point is determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range over which it melts is recorded. A sharp melting point range is indicative of high purity.
1.2.3. Solubility Assessment:
-
Methodology: Equilibrium solubility is determined by adding an excess amount of the compound to a specific solvent (e.g., water, buffer at various pH values). The suspension is shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC or UV-spectroscopy.
1.2.4. Determination of LogP and pKa:
-
Methodology: The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method followed by quantification of the compound in both phases. Potentiometric titration is a common method to determine the pKa, which measures the acidity or basicity of ionizable groups.
Stability of Acetylcholinesterase Inhibitors
Assessing the chemical stability of a potential drug candidate is critical. Degradation can lead to loss of potency and the formation of potentially toxic impurities.
Factors Affecting Stability
-
pH: Many AChE inhibitors contain functional groups susceptible to acid or base hydrolysis. Stability studies are typically conducted across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions and potential formulation environments.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Stability is often assessed at both refrigerated (2-8 °C) and ambient (25 °C / 60% RH) conditions, with accelerated stability testing at higher temperatures (e.g., 40 °C / 75% RH).
-
Light: Photostability is evaluated by exposing the compound, both in solid state and in solution, to a standardized light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Oxidation: The presence of functional groups susceptible to oxidation is investigated by exposing the compound to an oxidizing agent, such as hydrogen peroxide.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Objective: To intentionally degrade the sample to identify likely degradation products and establish the primary degradation pathways.
-
Methodology:
-
Acid Hydrolysis: The compound is dissolved in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heated (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: The compound is dissolved in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: The compound is exposed to UV and visible light.
-
Thermal Degradation: The solid compound is heated in an oven.
-
-
Analysis: Samples from each condition are analyzed at various time points using an HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry is used to identify the structure of the major degradants.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway of Acetylcholinesterase (AChE) inhibition.
Caption: Workflow for chemical characterization and stability testing of a novel AChE inhibitor.
References
Methodological & Application
Application Notes and Protocols for AChE-IN-31: A Novel Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of AChE-IN-31, a novel acetylcholinesterase (AChE) inhibitor. The following sections detail the methodologies for determining its inhibitory potency, mechanism of action, and neuroprotective effects.
Summary of Quantitative Data
The inhibitory activity and kinetic parameters of this compound have been determined using standard in vitro assays. The data presented below is a summary of typical results obtained for a potent acetylcholinesterase inhibitor.
| Parameter | Value | Description |
| IC₅₀ (AChE) | 15 nM | The half-maximal inhibitory concentration against human recombinant acetylcholinesterase. |
| IC₅₀ (BuChE) | 250 nM | The half-maximal inhibitory concentration against human butyrylcholinesterase, indicating selectivity for AChE. |
| Kᵢ | 7.5 nM | The inhibition constant, reflecting the binding affinity of this compound to AChE. |
| Mechanism of Inhibition | Mixed Competitive | Indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. |
| Neuroprotection EC₅₀ | 50 nM | The half-maximal effective concentration for protecting neuronal cells from oxidative stress-induced cell death. |
Experimental Protocols
Determination of IC₅₀ using the Ellman's Colorimetric Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically.[1][2][3]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each dilution of this compound. For the control wells, add 20 µL of buffer.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.
Caption: Workflow for IC₅₀ determination of this compound.
Enzyme Kinetics to Determine the Mechanism of Inhibition
This protocol is designed to determine the kinetic mechanism of AChE inhibition by this compound by measuring the initial reaction velocities at different substrate and inhibitor concentrations.
Materials:
-
Same as for the IC₅₀ determination.
Procedure:
-
Prepare different fixed concentrations of this compound.
-
For each inhibitor concentration, prepare a range of acetylthiocholine (substrate) concentrations.
-
In a 96-well plate, add the buffer, DTNB, a fixed concentration of this compound, and the AChE enzyme.
-
Initiate the reaction by adding the varying concentrations of the substrate.
-
Measure the initial reaction velocities (V₀) by monitoring the change in absorbance at 412 nm over time.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Caption: Workflow for determining the enzyme inhibition kinetics.
Cell-Based Neuroprotection Assay
This protocol evaluates the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.[1]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) or another neurotoxic agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a neurotoxic agent like hydrogen peroxide (H₂O₂) to the cells and incubate for 24 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ for neuroprotection.
Caption: Workflow for the cell-based neuroprotection assay.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhanced cholinergic signaling is believed to be beneficial in neurodegenerative diseases like Alzheimer's disease.
Caption: Inhibition of AChE by this compound enhances cholinergic signaling.
References
Application Notes and Protocols for AChE-IN-31 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-31 is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in neurodegenerative diseases such as Alzheimer's disease.[1][2] Beyond its role in neurotransmission, AChE has been implicated in non-catalytic functions including cell adhesion, differentiation, and apoptosis.[2] Consequently, the study of AChE inhibitors like this compound in cell-based assays is crucial for understanding their therapeutic potential and off-target effects.
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to assess its biological activity, including its effect on cell viability, induction of apoptosis, and impact on relevant signaling pathways.
Mechanism of Action
This compound is presumed to act as a reversible or irreversible inhibitor of acetylcholinesterase. By blocking the active site of AChE, it prevents the breakdown of acetylcholine (ACh) into choline and acetate.[1] This leads to an accumulation of ACh in cholinergic synapses, thereby enhancing cholinergic neurotransmission. In non-neuronal cells or in pathological states, the modulation of ACh levels or the direct interaction of the inhibitor with cellular components can trigger various signaling cascades.[2]
Data Presentation
Table 1: Recommended Concentration Range for In Vitro Assays
| Assay Type | Cell Line Examples | Suggested Concentration Range | Incubation Time |
| AChE Inhibition | SH-SY5Y (Neuroblastoma)[3] | 1 nM - 100 µM | 1 - 24 hours |
| Cytotoxicity | HepG2 (Hepatoma)[4], CaCo-2 (Colon Adenocarcinoma)[5] | 0.1 µM - 200 µM | 24 - 72 hours |
| Apoptosis | THP-1 (Monocytic Leukemia), Jurkat (T-lymphocyte)[6] | 1 µM - 100 µM | 6 - 48 hours |
| Signaling Pathway Analysis | PC-12 (Pheochromocytoma), Primary Neurons | 0.1 µM - 50 µM | 30 min - 24 hours |
Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.
Table 2: Summary of Expected Outcomes
| Assay | Endpoint Measured | Expected Effect of this compound |
| AChE Inhibition | Reduced hydrolysis of acetylcholine or its substrate analogs[3] | Dose-dependent decrease in AChE activity |
| Cytotoxicity (e.g., MTT, LDH) | Cell viability, membrane integrity[7][8] | Potential for cytotoxicity at high concentrations |
| Apoptosis (e.g., Annexin V, Caspase-3) | Phosphatidylserine externalization, caspase activation[9][10] | Induction of apoptosis in susceptible cell lines[2] |
| Signaling Pathway Analysis (e.g., Western Blot) | Phosphorylation of key signaling proteins | Modulation of pathways like PI3K/Akt or MAPK[11][12] |
Experimental Protocols
Cell-Based Acetylcholinesterase Inhibition Assay
This protocol is adapted from established methods for measuring AChE activity in a human neuroblastoma cell line, SH-SY5Y.[3]
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS)
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[5]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (a known AChE inhibitor like donepezil). Incubate for the desired time (e.g., 1-24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding a suitable lysis buffer and incubating for 15 minutes.
-
Enzymatic Reaction: Add 50 µL of the cell lysate to a new 96-well plate. To each well, add 50 µL of DTNB solution followed by 50 µL of ATCh solution.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[5]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24-72 hours. Include vehicle and positive controls (e.g., a known cytotoxic agent).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]
Materials:
-
Selected cell line (e.g., Jurkat)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 6-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Experimental workflow for assessing this compound in cell culture.
Caption: Potential signaling pathways modulated by AChE inhibition.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for researchers to evaluate the in vitro effects of this compound. These assays are fundamental for characterizing its inhibitory activity, determining its cytotoxic profile, and elucidating its effects on cellular processes such as apoptosis. The successful application of these methods will contribute to a deeper understanding of the biological actions of this compound and its potential as a therapeutic agent. It is imperative to empirically determine the optimal conditions for each experiment, as cellular responses can vary significantly between different cell lines and experimental setups.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a highly sensitive cytotoxicity assay system for CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. acute cytotoxicity assays: Topics by Science.gov [science.gov]
- 8. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 凋亡分析检测 [sigmaaldrich.com]
- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular signaling in primary sensory neurons and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Study Design for AChE-IN-31 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors enhance cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory. AChE-IN-31 is a novel, potent, and selective acetylcholinesterase inhibitor with potential therapeutic applications in cognitive disorders. These application notes provide a detailed framework for the in vivo evaluation of this compound in rodent models to assess its efficacy, mechanism of action, and preliminary safety profile.
Hypothesized Signaling Pathway of this compound
The primary mechanism of action for an acetylcholinesterase inhibitor is to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Caption: Hypothesized signaling pathway of this compound.
In Vivo Study Design and Experimental Workflow
A comprehensive in vivo study will be conducted to evaluate the efficacy of this compound in a scopolamine-induced amnesia rodent model. The study will involve behavioral assessments, followed by ex vivo biochemical analyses.
Application Notes and Protocols for the In Vivo Study of Novel Acetylcholinesterase (AChE) Inhibitors
Disclaimer: As of November 2025, no publicly available scientific literature or data could be found for a compound specifically designated "AChE-IN-31." The following application notes and protocols are a generalized guide for the preclinical in vivo evaluation of novel acetylcholinesterase (AChE) inhibitors, based on established methodologies and data from representative compounds in this class. Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their compound of interest.
Introduction: The Role of AChE Inhibitors in Preclinical Research
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibiting AChE increases the level and duration of acetylcholine's action, a mechanism central to the symptomatic treatment of conditions like Alzheimer's disease, where there is a loss of cholinergic neurons.[3][4][5] Preclinical animal studies are essential to determine the efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of new AChE inhibitors before they can be considered for clinical investigation.[1][3] These studies often involve animal models of cognitive impairment to assess the therapeutic potential of the compounds.[3][5]
Data Presentation: Dosage and Administration of Representative AChE Inhibitors
The effective dosage of an AChE inhibitor can vary significantly based on the compound's potency, selectivity, and pharmacokinetic properties. The following tables summarize data from published studies on other AChE inhibitors to provide a reference for experimental design.
Table 1: Examples of AChE Inhibitor Dosage in Rodent Models
| Compound Name | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Donepezil | Scopolamine-induced mice | Oral (p.o.) | 3 mg/kg | Significantly prevented memory impairment in a Y-maze test. | [6] |
| Donepezil | Hairless Rats | Oral (p.o.) | 3 - 10 mg/kg | Resulted in a maximum plasma AChE inhibition of 31.5 ± 5.7%. | [6] |
| GAL-CU Hybrid | Mice | Oral (p.o.) | 5 mg/kg | Produced a 25% reduction in brain AChE activity. | [7] |
| Compound 2c (Uracil-based) | APP/PS1 Mice | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Inhibited brain AChE activity by 52 ± 5% and reduced Aβ plaque burden. | [5] |
| Carprofen * | Mice (post-surgery) | Subcutaneous (s.c.) | 20-25 mg/kg | Provided adequate pain relief as assessed by the mouse grimace scale. | [8] |
*Note: Carprofen is an NSAID, not an AChE inhibitor, included here to show a comparative dosage for a commonly used drug in animal studies.
Table 2: Acute Toxicity Data for a Novel AChE Inhibitor
| Compound Name | Animal Model | Route of Administration | LD₅₀ | Notes | Reference |
| GAL-CU Hybrid | Mice | Oral (p.o.) | 49 mg/kg | Short-term administration of 2.5 and 5 mg/kg showed no toxicity. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical evaluation of a novel AChE inhibitor.
This protocol is designed to evaluate the ability of a test compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
-
Animals: Male ICR mice (6-8 weeks old) are commonly used.[6] Animals should be acclimated for at least one week under standard laboratory conditions (23 ± 2°C, 12:12-h light-dark cycle) with free access to food and water.[6]
-
Materials:
-
Novel AChE Inhibitor (Test Compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, saline, or DMSO/saline mixture)
-
Scopolamine hydrobromide
-
Positive Control (e.g., Donepezil, 3 mg/kg)
-
Behavioral apparatus (e.g., Y-maze or Morris Water Maze)
-
-
Procedure:
-
Grouping: Divide animals into groups (n=8-12 per group):
-
Vehicle Control (Vehicle only)
-
Negative Control (Vehicle + Scopolamine)
-
Positive Control (Donepezil + Scopolamine)
-
Test Groups (Test Compound at various doses + Scopolamine)
-
-
Drug Administration:
-
Administer the test compound or positive control via the desired route (e.g., intraperitoneal injection). The most used administration route in these types of studies is intraperitoneal.[3]
-
Wait for the appropriate absorption time (typically 30-60 minutes).
-
Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
Wait 30 minutes before starting behavioral tests.
-
-
Behavioral Testing (Y-Maze):
-
Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An "alternation" is defined as entries into three different arms on consecutive occasions (e.g., A, B, C).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
-
Data Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A significant increase in alternation percentage in the test group compared to the negative control group indicates cognitive improvement.
-
This protocol measures the direct effect of the test compound on AChE activity in the brain after in vivo administration.
-
Animals and Dosing:
-
Use the same strain and conditions as in the behavioral study.
-
Administer the test compound at the determined LD₅₀ dose or a high therapeutic dose.[5] A control group should receive the vehicle.
-
-
Tissue Collection:
-
Homogenate Preparation:
-
Weigh the brain tissue.
-
Homogenize the tissue in 10 volumes of ice-cold phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme activity assay.
-
-
AChE Activity Assay (Ellman's Method):
-
The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
In a 96-well plate, add:
-
Phosphate buffer
-
Brain homogenate supernatant
-
DTNB solution
-
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Express AChE activity as a percentage of the activity in the control group.
-
Calculate the percentage of inhibition as: [1 - (Activity in Test Group / Activity in Control Group)] x 100.[5]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of AChE inhibitors.
Caption: General signaling pathway of acetylcholine at a synapse and the mechanism of an AChE inhibitor.
Caption: Typical experimental workflow for evaluating a novel AChE inhibitor in an animal model.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer’s Disease [mdpi.com]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] The termination of the nerve signal at cholinergic synapses is dependent on the rapid hydrolysis of ACh by AChE.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] This principle is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4][5] Consequently, the accurate measurement of AChE inhibition is crucial for the discovery and development of new therapeutic agents. These application notes provide a detailed protocol for a colorimetric acetylcholinesterase inhibition assay, a fundamental tool for screening and characterizing potential AChE inhibitors.
Assay Principle
This protocol is based on the Ellman method, a simple, rapid, and reliable colorimetric assay for measuring AChE activity.[6] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh by AChE produces thiocholine.[7] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[8][9] The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency.
Signaling Pathway of Acetylcholinesterase and its Inhibition
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.
Caption: Acetylcholinesterase signaling pathway and inhibition.
Experimental Protocol
This protocol is designed for a 96-well microplate format, but can be adapted for other formats.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
Solvent for test compounds (e.g., DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will be lower.
-
ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Further dilute the compounds in phosphate buffer to the desired concentrations for the assay.
Assay Procedure
The following workflow diagram outlines the key steps of the experimental procedure.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Studies of an Acetylcholinesterase (AChE) Inhibitor
Topic: AChE-IN-31 Protocol for Kinetic Studies
Note: As of the last update, "this compound" does not correspond to a publicly documented acetylcholinesterase inhibitor. Therefore, this document provides a comprehensive and adaptable protocol for the kinetic analysis of a novel or hypothetical acetylcholinesterase (AChE) inhibitor, which can be applied to a compound designated as this compound.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1] Inhibition of AChE increases the levels and duration of action of acetylcholine, a strategy employed in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] The development of novel AChE inhibitors is a significant focus of drug discovery.
These application notes provide a detailed protocol for the kinetic characterization of a potential AChE inhibitor. The described assays are based on the widely used Ellman's method and are designed to determine the inhibitor's potency (IC50) and mode of inhibition.[3][4][5]
Principle of the Assay
The kinetic analysis of AChE activity is most commonly performed using the colorimetric method developed by Ellman.[3][5] This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is directly proportional to AChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[1][3][6]
Materials and Reagents
Equipment:
-
Spectrophotometric multiwell plate reader (96-well)
-
Standard 96-well plates
-
Multichannel pipettes
-
Standard laboratory glassware and consumables
Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
AChE inhibitor (referred to as this compound)
-
Solvent for the inhibitor (e.g., DMSO, ethanol)
Experimental Protocols
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9]
1. Preparation of Reagents:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
ATCh Solution: Prepare a 14 mM stock solution of acetylthiocholine iodide in deionized water.[4]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[4]
-
Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.
2. Assay Procedure (96-well plate format):
-
Add the following reagents to each well in the specified order:
-
140 µL of Assay Buffer
-
20 µL of AChE solution
-
10 µL of various concentrations of this compound (or solvent for control)
-
-
Mix and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme.[8]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[1]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration (mOD/min).
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_inhibitor is the rate with the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Determining the Mode of Inhibition
This experiment helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
1. Assay Setup:
-
The assay is performed similarly to the IC50 determination, but both the substrate (ATCh) and inhibitor (this compound) concentrations are varied.
-
Use a range of ATCh concentrations around the previously determined Michaelis-Menten constant (Km) of the enzyme.[10]
-
Use a few fixed concentrations of the inhibitor (e.g., corresponding to IC25, IC50, and IC75).
2. Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity against 1/[Substrate] for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: IC50 Determination for this compound
| Inhibitor Conc. (µM) | Log [Inhibitor] | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | (Value) | 0 |
| (Conc. 1) | (Value) | (Value) | (Value) |
| (Conc. 2) | (Value) | (Value) | (Value) |
| (Conc. 3) | (Value) | (Value) | (Value) |
| (Conc. 4) | (Value) | (Value) | (Value) |
| (Conc. 5) | (Value) | (Value) | (Value) |
| IC50 (µM) | (Calculated Value) |
Table 2: Kinetic Parameters for Mode of Inhibition Studies
| Inhibitor Conc. (µM) | Apparent Vmax (mOD/min) | Apparent Km (mM) |
| 0 | (Value) | (Value) |
| (Conc. A) | (Value) | (Value) |
| (Conc. B) | (Value) | (Value) |
| Mode of Inhibition: | (Determined from Plot) | |
| Ki (µM): | (Calculated Value) |
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of an AChE inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer’s Disease | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Novel Acetylcholinesterase Inhibitor for Neuroscience Research
AChE-IN-31 is a potent and selective acetylcholinesterase (AChE) inhibitor designed for neuroscience research. These application notes provide an overview of its mechanism of action, potential research applications, and detailed protocols for its use in vitro and in vivo.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), where there is a deficit in cholinergic function.[2] AChE inhibitors like Donepezil, Galantamine, and Rivastigmine are approved for the treatment of mild to moderate AD.[3] this compound represents a novel chemical entity for researchers investigating the role of cholinergic signaling in various neurological and psychiatric disorders.
Mechanism of Action
This compound is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine into choline and acetic acid. This leads to an accumulation of acetylcholine in the synapse, which can then bind to and activate muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron. This enhanced cholinergic signaling is thought to underlie the cognitive-enhancing effects of AChE inhibitors.
Caption: Mechanism of action of this compound in the synaptic cleft.
Potential Research Applications
-
Alzheimer's Disease and other Dementias: Investigating the role of cholinergic dysfunction in the pathophysiology of neurodegenerative diseases.[1][2]
-
Cognitive Enhancement: Studying the effects of enhanced cholinergic signaling on learning, memory, and attention in various animal models.
-
Neuroinflammation: Exploring the potential anti-inflammatory effects of modulating cholinergic pathways.
-
Neuropathic Pain: Researching the involvement of the cholinergic system in pain perception and modulation.
Quantitative Data
The following table summarizes the typical pharmacological profile of a novel research-grade acetylcholinesterase inhibitor.
| Parameter | Value | Species | Assay |
| AChE IC50 | 15 nM | Human (recombinant) | Ellman's Assay |
| BuChE IC50 | 1500 nM | Human (serum) | Ellman's Assay |
| Selectivity Index (BuChE/AChE) | 100 | - | - |
| Brain Penetration (BBB) | High | Mouse | In vivo PK study |
| Oral Bioavailability | >40% | Rat | In vivo PK study |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for measuring AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound dilution (or vehicle control)
-
DTNB solution
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro AChE inhibition assay.
In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Scopolamine-Induced Amnesia
This protocol is a standard behavioral test to evaluate the pro-cognitive effects of a compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Passive avoidance apparatus
Procedure:
-
Habituation: On day 1, allow each mouse to explore the apparatus (with both light and dark compartments open) for 5 minutes.
-
Training: On day 2, place each mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Treatment: On day 3, 60 minutes before the retention test, administer this compound (e.g., 1 mg/kg, i.p.) or vehicle. 30 minutes before the retention test, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline to induce amnesia.
-
Retention Test: Place the mouse in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory retention.
Caption: Experimental timeline for the passive avoidance test.
Safety and Handling
This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Ordering Information
For research purposes only. Not for human use. Please contact your local sales representative for pricing and availability.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 3. Acetyl-cholinesterase-inhibitors reconsidered. A narrative review of post-marketing studies on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-31: A Novel Acetylcholinesterase Inhibitor for Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as learning and memory, as well as in neuromuscular transmission.[1][2] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the neuronal signal.[1][3] Dysregulation of cholinergic pathways has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease, where a decline in ACh levels is a key feature.[1][4][5]
AChE inhibitors are a class of compounds that block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.[6] This mechanism forms the basis of current symptomatic treatments for Alzheimer's disease.[6] AChE-IN-31 is a novel, potent, and selective acetylcholinesterase inhibitor developed for research purposes to explore the intricacies of cholinergic pathways and to evaluate the therapeutic potential of enhanced cholinergic signaling.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, representative in vitro and in vivo data, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound is a reversible, competitive inhibitor of acetylcholinesterase. It binds to the active site of the AChE enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The increased availability of ACh allows for greater activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons, potentiating downstream signaling cascades.
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (AChE) | 15.2 nM | The half-maximal inhibitory concentration against human recombinant AChE. A lower IC50 value indicates higher potency.[7][8] |
| Ki (AChE) | 8.5 nM | The inhibition constant, representing the binding affinity of this compound to AChE. A lower Ki value signifies a stronger binding affinity.[7][9] |
| Selectivity (BChE/AChE) | > 100-fold | Ratio of IC50 for butyrylcholinesterase (BChE) to AChE, indicating high selectivity for AChE. |
Table 2: In Vivo Effects of this compound on Hippocampal Acetylcholine Levels in a Rodent Model
| Treatment Group | Dose (mg/kg, i.p.) | Peak ACh Increase (%) | Time to Peak (min) |
| Vehicle | - | 0 ± 5 | - |
| This compound | 1 | 150 ± 20 | 60 |
| This compound | 3 | 320 ± 35 | 60 |
| This compound | 10 | 550 ± 50 | 45 |
Experimental Protocols
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC50 value of this compound using a colorimetric assay based on Ellman's reagent.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a solution of ATCI (substrate) in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of this compound or vehicle (for control wells).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 20 µL of AChE solution to all wells except for the blank. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - ((V_inhibitor / V_control) * 100)
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Microdialysis for Hippocampal ACh Measurement
This protocol outlines the procedure for measuring extracellular acetylcholine levels in the hippocampus of freely moving rodents following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus according to stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle (i.p. or other appropriate route).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC system with an electrochemical detector.
-
-
Data Analysis:
-
Calculate the baseline ACh concentration for each animal.
-
Express the post-treatment ACh levels as a percentage of the baseline.
-
Plot the time course of ACh levels and determine the peak effect and duration of action.
-
Protocol 3: Behavioral Assessment (Novel Object Recognition Task)
This protocol describes the use of the novel object recognition (NOR) task to assess the effects of this compound on recognition memory in rodents.
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and tracking software
-
This compound
Procedure:
-
Habituation:
-
Habituate the animals to the empty open-field arena for 10 minutes on two consecutive days.
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle at a predetermined time before the training phase (e.g., 30 minutes).
-
Place two identical objects in the arena and allow the animal to explore freely for 10 minutes.
-
Record the time spent exploring each object.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar)
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound treated group and the vehicle group using appropriate statistical tests.
-
Logical Framework for Studying Cholinergic Pathways with this compound
The use of a selective AChE inhibitor like this compound provides a powerful tool to investigate the role of cholinergic signaling in various physiological and pathological processes. The logical progression of such studies is outlined below.
Conclusion
This compound is a valuable research tool for the study of cholinergic neurotransmission. Its high potency and selectivity allow for precise modulation of acetylcholine levels, enabling researchers to dissect the role of cholinergic pathways in various physiological and pathophysiological contexts. The protocols provided herein offer a starting point for the in vitro and in vivo characterization of this compound and its effects on biochemical and behavioral endpoints. Through the systematic application of such experimental approaches, a deeper understanding of the therapeutic potential of targeting the cholinergic system can be achieved.
References
- 1. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine Neurons Become Cholinergic during Three Time Windows in the Developing Mouse Brain | eNeuro [eneuro.org]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
AChE-IN-31: A Novel Tool for Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-31 is a novel, potent, non-competitive acetylcholinesterase (AChE) inhibitor that demonstrates dual-site binding to the enzyme. This characteristic makes it a valuable research tool for investigating the cholinergic deficit hypothesis in Alzheimer's disease and for the development of new therapeutic strategies. By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes such as memory and learning. Its antioxidant properties also offer a potential avenue for exploring neuroprotective effects against oxidative stress, a known contributor to the pathology of Alzheimer's disease.
These application notes provide an overview of this compound and detailed protocols for its use in common experimental paradigms relevant to Alzheimer's disease research.
Physicochemical and Pharmacokinetic Data
| Property | Value | Reference |
| Mechanism of Action | Non-competitive, dual-site acetylcholinesterase inhibitor | [1] |
| In Vivo AChE Inhibition | Decreased AChE activity by 23% in mouse brain | [1] |
| Acute Toxicity (LD50) | 77.46 mg/kg (intraperitoneal) in mice | [1] |
Application Notes
This compound is a synthetic derivative of galantamine, designed for enhanced inhibitory activity against acetylcholinesterase. Its primary application in Alzheimer's disease research is to model the effects of increased cholinergic neurotransmission and to investigate the downstream consequences on cognitive function and neuropathology.
Key Research Applications:
-
In Vivo Cognitive Enhancement Studies: this compound can be used in animal models of Alzheimer's disease to assess its ability to reverse or ameliorate cognitive deficits. The passive avoidance test is a common paradigm for this purpose.
-
Mechanism of Action Studies: As a non-competitive, dual-site inhibitor, this compound can be used to probe the allosteric and peripheral anionic sites of AChE, providing insights into enzyme kinetics and inhibitor design.
-
Neuroprotection and Antioxidant Studies: The compound's ability to reduce oxidative stress can be investigated in cellular and animal models. This involves measuring biomarkers of oxidative damage, such as malondialdehyde (MDA), and levels of endogenous antioxidants like glutathione (GSH).
-
Target Validation: this compound serves as a tool to validate acetylcholinesterase as a therapeutic target for novel drug candidates.
Experimental Protocols
In Vivo Acetylcholinesterase Activity Assay in Mouse Brain
This protocol details the procedure for measuring the effect of this compound on acetylcholinesterase activity in the brains of mice.
Materials:
-
This compound
-
Scopolamine (optional, for inducing cholinergic deficit)
-
Male or female ICR mice (22-24 g, 6 weeks old)
-
Phosphate buffer (pH 7.4)
-
Assay reagents for AChE activity (e.g., Ellman's reagent)
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Animal Dosing:
-
Dissolve this compound in a suitable vehicle.
-
Administer the desired dose of this compound to the mice via the appropriate route (e.g., intraperitoneal injection). A typical dose from a referenced study is 1 mg/kg.[1]
-
Include a vehicle control group and a positive control group (e.g., galantamine).
-
For cholinergic deficit models, administer scopolamine 30 minutes prior to the AChE inhibitor.
-
-
Brain Tissue Preparation:
-
At a designated time point after dosing (e.g., 60 minutes), euthanize the mice and dissect the brains.
-
Homogenize the brain tissue in cold phosphate buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
-
AChE Activity Measurement:
-
Use a commercially available kit or a standard spectrophotometric method (e.g., Ellman's method) to determine AChE activity in the brain supernatant.
-
Measure the change in absorbance over time, which is proportional to the enzyme activity.
-
Express the results as a percentage of the control group's activity.
-
References
Application of Acetylcholinesterase Inhibitors in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process in the pathogenesis of various neurodegenerative diseases. It involves the activation of glial cells, primarily microglia and astrocytes, leading to the production of pro-inflammatory mediators that contribute to neuronal damage. Acetylcholinesterase inhibitors (AChEIs), a class of drugs commonly used to treat the cognitive symptoms of Alzheimer's disease, have demonstrated significant anti-inflammatory properties. These compounds offer a promising therapeutic avenue for neurodegenerative disorders by modulating the neuroinflammatory response. This document provides detailed application notes and protocols for studying the effects of a representative AChEI, referred to here as AChE-IN-31, in common in vitro and in vivo models of neuroinflammation. The protocols are based on established methodologies for well-studied AChEIs like Donepezil and Galantamine.
Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway
AChEIs increase the availability of acetylcholine (ACh) in the synaptic cleft. Beyond its role in neurotransmission, ACh has potent anti-inflammatory effects, primarily mediated through the α7 nicotinic acetylcholine receptor (α7nAChR) expressed on microglia and other immune cells. This signaling cascade, known as the cholinergic anti-inflammatory pathway, can suppress the production of pro-inflammatory cytokines. A key mechanism involves the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome, both of which are central to the inflammatory response.
Caption: Signaling pathway of this compound in microglia.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro and in vivo experiments with this compound based on findings with similar compounds.
Table 1: In Vitro Effects of this compound on LPS-Stimulated BV2 Microglia
| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
| TNF-α (pg/mL) | < 10 | 500 ± 50 | 250 ± 30 | 100 ± 20 |
| IL-6 (pg/mL) | < 5 | 300 ± 40 | 150 ± 25 | 60 ± 15 |
| IL-1β (pg/mL) | < 5 | 200 ± 30 | 100 ± 20 | 40 ± 10 |
| p-NF-κB (relative intensity) | 1.0 | 5.0 ± 0.5 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| NLRP3 (relative intensity) | 1.0 | 4.0 ± 0.4 | 2.0 ± 0.2 | 1.2 ± 0.1 |
Table 2: In Vivo Effects of this compound in an LPS-Induced Neuroinflammation Mouse Model
| Parameter | Vehicle Control | LPS (0.5 mg/kg) | LPS + this compound (5 mg/kg) |
| Iba1+ cells/mm² (Cortex) | 50 ± 10 | 200 ± 25 | 100 ± 15 |
| GFAP+ cells/mm² (Cortex) | 30 ± 5 | 120 ± 15 | 60 ± 10 |
| TNF-α (pg/mg protein) | 10 ± 2 | 80 ± 10 | 30 ± 5 |
| IL-6 (pg/mg protein) | 5 ± 1 | 60 ± 8 | 20 ± 4 |
Experimental Protocols
Caption: General experimental workflow.
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV2 Microglia
This protocol details the induction of an inflammatory response in a murine microglial cell line (BV2) using lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV2 cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.
-
LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis (Western Blot) or RNA extraction (qPCR).
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle Control, LPS, LPS + this compound).
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle daily for a predetermined period (e.g., 7 days) prior to LPS injection.
-
LPS Injection: On the final day of pre-treatment, inject mice with LPS (0.5 mg/kg, i.p.) or sterile saline.
-
Tissue Collection: At 24 hours post-LPS injection, anesthetize the mice and perfuse transcardially with cold PBS followed by 4% paraformaldehyde.
-
Brain Extraction: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.
-
Tissue Processing: Transfer the brains to a 30% sucrose solution for cryoprotection before sectioning for immunohistochemistry. Alternatively, for biochemical analysis, dissect specific brain regions (e.g., cortex, hippocampus) and snap-freeze in liquid nitrogen.
Protocol 3: Western Blot for NF-κB and NLRP3
This protocol outlines the detection of phosphorylated NF-κB (p-NF-κB) and NLRP3 protein levels in BV2 cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-NF-κB p65, anti-NLRP3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: ELISA for TNF-α and IL-6
This protocol describes the quantification of pro-inflammatory cytokines in the supernatant of cultured BV2 cells.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: If not pre-coated, coat the 96-well plate with the capture antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add the detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate and incubate for color development.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the cytokine concentrations based on the standard curve.
Protocol 5: Immunohistochemistry for Iba1 and GFAP
This protocol details the staining of microglia (Iba1) and astrocytes (GFAP) in mouse brain sections.
Materials:
-
Processed brain sections from Protocol 2
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibodies: anti-Iba1, anti-GFAP
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., citrate buffer heating).
-
Permeabilization: Permeabilize the sections with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C.
-
Washing: Wash the sections three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting: Mount the sections on slides with mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence microscope and quantify the number and morphology of Iba1+ and GFAP+ cells.
Troubleshooting & Optimization
AChE-IN-31 solubility and stability issues in buffers
Disclaimer: Information regarding a specific compound designated "AChE-IN-31" is not available in the public domain. This guide provides general advice for acetylcholinesterase (AChE) inhibitors based on common laboratory practices and the properties of similar small molecules. Researchers should always consult the manufacturer's product data sheet for specific handling instructions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my AChE inhibitor. What is the recommended solvent?
A1: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common solvent for creating a concentrated stock solution of organic small molecule inhibitors.[1] However, always refer to the manufacturer's specific recommendations if available. For aqueous buffers, the solubility can be significantly lower.
Q2: My inhibitor precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when the final concentration in the aqueous buffer exceeds the inhibitor's solubility limit. To avoid precipitation:
-
Make intermediate dilutions of your DMSO stock in DMSO before the final dilution into the aqueous buffer.[1]
-
Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects on enzyme activity.
-
Add the inhibitor stock solution to the buffer while vortexing to ensure rapid and even dispersion.
-
Consider a brief sonication of the final solution if precipitation persists, but be cautious as this can generate heat.
Q3: What is the recommended storage condition for my AChE inhibitor stock solution?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[1] When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO, which can degrade the compound.[1]
Q4: How stable are AChE inhibitors in aqueous buffers?
A4: The stability of inhibitors in aqueous solutions is highly variable and depends on the compound's chemical structure, the pH of the buffer, temperature, and the presence of other components.[2] Some inhibitors, particularly esters like organophosphates, can be susceptible to hydrolysis, which may be accelerated at high or low pH.[3] It is generally recommended to prepare fresh dilutions in aqueous buffer for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent results in my AChE inhibition assay.
-
Question: My IC₅₀ values for the same inhibitor vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to inhibitor handling and stability:
-
Inhibitor Precipitation: The inhibitor may be precipitating out of your aqueous buffer, leading to a lower effective concentration. Visually inspect your solutions for any cloudiness or particulates.
-
Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of your DMSO stock can lead to degradation of the inhibitor. Always use fresh aliquots.
-
Instability in Assay Buffer: The inhibitor may not be stable over the time course of your experiment. Consider performing a time-course experiment to assess the stability of the inhibitor in your assay buffer.
-
Buffer Choice: The type of buffer can influence both enzyme activity and inhibitor stability.[4][5] Ensure your buffer composition is consistent across all experiments.
-
Issue 2: Low potency of the inhibitor.
-
Question: My AChE inhibitor is showing much lower potency than expected. What should I check?
-
Answer:
-
Solubility Issues: The most common reason for unexpectedly low potency is poor solubility. The actual concentration of the dissolved inhibitor may be much lower than the nominal concentration. See the protocols below for assessing solubility.
-
Incorrect pH: Enzyme activity is highly dependent on pH.[6][7] Ensure your buffer is at the optimal pH for both the enzyme and potentially the inhibitor's stability. Most AChE assays are performed at a pH of around 8.0.
-
Buffer Interference: Some buffer components can interact with the inhibitor or the enzyme. For instance, Tris buffer can sometimes interfere with assays involving metal ions.[8] Phosphate buffers are generally a good starting point for AChE assays.[5]
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Pre-use Handling: Before opening, allow the vial of the inhibitor powder to warm to room temperature in a desiccator to prevent moisture condensation.
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Calculation: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of the inhibitor. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary, but monitor for any signs of degradation.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the solubility of your compound in a specific buffer.
-
Prepare a high-concentration stock: Create a 10 mM stock solution of your inhibitor in 100% DMSO.
-
Prepare serial dilutions: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your chosen assay buffer (e.g., 98 µL) in a clear 96-well plate. This will result in a 1:50 dilution.
-
Incubate and observe: Shake the plate for 1-2 hours at room temperature.
-
Measure turbidity: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates precipitation. The highest concentration that does not show an increase in absorbance is your approximate kinetic solubility limit.
Data Summary
Table 1: Common Buffers for Acetylcholinesterase Assays
| Buffer System | Typical pH Range | Common Concentration | Notes |
| Phosphate Buffer | 6.5 - 8.0 | 50 - 100 mM | A common and generally suitable buffer for AChE assays.[5] |
| Tris-HCl | 7.5 - 8.5 | 50 mM | Widely used, but ensure it does not interfere with your specific assay components.[4][9] |
| MOPS Buffer | 6.5 - 7.9 | 20 - 50 mM | Can be an alternative if other buffers show interference.[5] |
| Tyrode's Solution | ~7.4 | Varies | Can be used for tissue-based or in vivo-like assay conditions.[5] |
Table 2: General Storage Recommendations for Inhibitor Stock Solutions
| Solvent | Storage Temperature | Duration | Key Considerations |
| Anhydrous DMSO | -20°C or -80°C | Months to years | Aliquot to avoid freeze-thaw cycles; warm to RT before opening.[1] |
| Aqueous Buffer | 2-8°C or -20°C | Hours to days | Prepare fresh daily; stability is compound-dependent and often limited. |
Visualizations
Caption: Acetylcholinesterase (AChE) signaling pathway and the mechanism of inhibition.
Caption: Recommended workflow for handling a new acetylcholinesterase inhibitor.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 2. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of different buffers on kinetic properties of human acetylcholinesterase and the interaction with organophosphates and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. monash.edu [monash.edu]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. Anticholinesterase Activities of Different Solvent Extracts of Brewer’s Spent Grain [mdpi.com]
Technical Support Center: Troubleshooting Experiments with Novel Acetylcholinesterase Inhibitors (e.g., AChE-IN-31)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with novel acetylcholinesterase (AChE) inhibitors, with a focus on a hypothetical inhibitor designated as AChE-IN-31. The information provided is intended for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What could be the cause?
A1: Inconsistent IC50 values for a novel AChE inhibitor like this compound can stem from several factors:
-
Compound Stability and Solubility: The stability of this compound in your assay buffer is critical. Degradation over the course of the experiment will lead to variable results. Ensure the compound is fully dissolved; precipitation can lead to inaccurate concentrations. Consider performing a solubility test in your experimental buffer. Glycosylation of heterocyclic compounds is a strategy that has been used to improve solubility and membrane permeability[1].
-
Enzyme Activity: Variations in the activity of the acetylcholinesterase enzyme preparation can directly impact IC50 values. Ensure the enzyme is properly stored and handled. It is also advisable to run a positive control with a known AChE inhibitor, such as Donepezil or Galantamine, in every experiment to monitor for variations in enzyme activity[2].
-
Assay Conditions: Minor variations in assay conditions such as temperature, pH, and incubation times can affect enzyme kinetics and inhibitor binding. Strict adherence to a standardized protocol is essential.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor dilutions, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Q2: this compound shows poor solubility in our aqueous assay buffer. How can we address this?
A2: Poor aqueous solubility is a common challenge with novel small molecules. Here are some strategies to improve the solubility of this compound:
-
Use of Co-solvents: A small percentage of an organic solvent, such as DMSO or ethanol, can be used to dissolve the compound before diluting it in the assay buffer. However, it is crucial to determine the tolerance of the AChE enzyme to the chosen solvent, as organic solvents can interfere with the assay[3]. Always include a solvent control in your experiments.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Use of Surfactants or Cyclodextrins: Non-ionic surfactants at low concentrations or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. However, their potential effects on enzyme activity must be evaluated.
-
Sonication: Brief sonication of the stock solution can help to dissolve the compound.
Q3: We suspect that this compound might have off-target effects. How can we investigate this?
A3: Investigating off-target effects is a critical step in the characterization of a new inhibitor. Here are some approaches:
-
Selectivity Profiling: Test the activity of this compound against other related enzymes, such as butyrylcholinesterase (BChE)[4]. This will help determine the selectivity of your compound.
-
Cell-Based Assays: Utilize cell-based models to observe the effects of this compound on cellular processes that are not directly related to acetylcholinesterase activity.
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the structure of your compound.
-
Phenotypic Screening: High-content imaging or other phenotypic screening platforms can reveal unexpected cellular effects of your compound.
Troubleshooting Guides
Issue 1: High Background Signal in the AChE Inhibition Assay
High background signal in a colorimetric AChE inhibition assay, such as the Ellman's method, can mask the true inhibitory effect of your compound.
Possible Causes and Solutions:
| Cause | Solution |
| Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine) | Prepare the substrate solution fresh for each experiment. Minimize the time the substrate is in the buffer before the addition of the enzyme. |
| Reaction of the inhibitor with the colorimetric reagent (e.g., DTNB) | Run a control experiment with the inhibitor and DTNB in the absence of the enzyme to check for any direct reaction. If a reaction is observed, a different assay method may be required. |
| Contaminated reagents or buffer | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
Issue 2: No Inhibition Observed at Expected Concentrations
If this compound is not showing any inhibitory activity, consider the following:
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Compound | Verify the identity and purity of your this compound stock. If possible, obtain a fresh batch of the compound. |
| Incorrect Assay Setup | Double-check all reagent concentrations and volumes. Ensure the correct order of addition of reagents as specified in the protocol. |
| Insufficient Incubation Time | The inhibitor may require a longer pre-incubation time with the enzyme to exert its effect. Perform a time-course experiment to determine the optimal pre-incubation time. |
| Compound Adsorption to Plasticware | Some hydrophobic compounds can adsorb to the surface of standard microplates. Using low-binding plates may help to mitigate this issue. |
Experimental Protocols
Standard Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of AChE in buffer.
-
Prepare a stock solution of ATCI in water.
-
Prepare a stock solution of DTNB in buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in the appropriate solvent (e.g., DMSO), followed by a final dilution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of buffer (for blank), 25 µL of inhibitor solution (or solvent control), and 25 µL of AChE solution to the appropriate wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiate the Reaction:
-
Add 50 µL of DTNB solution to all wells.
-
Add 50 µL of ATCI solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of Acetylcholinesterase
Caption: Mechanism of AChE action and inhibition.
Experimental Workflow for AChE Inhibition Assay
Caption: Step-by-step AChE inhibition assay workflow.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Logical flow for troubleshooting IC50 variability.
References
- 1. mdpi.com [mdpi.com]
- 2. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing AChE-IN-31 Assay Conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the AChE-IN-31 inhibitor assay. Our goal is to help you achieve accurate and reproducible results in your drug discovery and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the acetylcholinesterase (AChE) inhibitor assay?
The AChE inhibitor assay is a method to screen for and characterize compounds that inhibit the activity of the acetylcholinesterase enzyme.[1] The most common method is based on the Ellman method, where AChE hydrolyzes a substrate, typically acetylthiocholine, to produce thiocholine.[1] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[1][2] The presence of an inhibitor, such as this compound, will reduce the rate of this colorimetric reaction, and the degree of inhibition is proportional to the inhibitor's potency.
Q2: What are the critical reagents in the this compound assay kit?
A typical AChE inhibitor assay kit contains the following key components:
-
Acetylcholinesterase (AChE): The enzyme that is the target of the inhibitor.
-
This compound: The specific inhibitor being studied.
-
Acetylthiocholine (ATChC): The substrate for AChE.
-
DTNB (Ellman's Reagent): The chromogenic reagent that reacts with the product of the enzymatic reaction.
-
Assay Buffer: A buffer solution to maintain the optimal pH for the enzyme reaction.
Q3: How should I prepare and store the reagents?
Proper preparation and storage of reagents are crucial for assay performance. Always refer to the manufacturer's specific instructions. Generally:
-
Reconstitute lyophilized reagents with the recommended high-purity water or buffer.
-
Aliquot reconstituted enzyme and inhibitor solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at the recommended temperature, typically -20°C or -80°C.
-
Protect DTNB and ATChC solutions from light.
Q4: What is the recommended plate setup for an AChE inhibition assay?
A well-designed plate layout is essential for obtaining reliable data. It should include:
-
Blank wells: Containing all reagents except the enzyme. This is used to subtract the background absorbance.
-
Negative control wells: Containing all reagents and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
Positive control wells: Containing a known AChE inhibitor at a concentration that gives maximal inhibition.
-
Test wells: Containing varying concentrations of this compound to determine its IC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background noise or absorbance in blank wells | Contamination of reagents or microplate. | Use fresh, high-quality reagents and clean microplates. Ensure that the substrate is not hydrolyzing spontaneously by running a control with substrate and DTNB but no enzyme. |
| DTNB instability. | Prepare DTNB solution fresh for each experiment and protect it from light. | |
| Low signal or no enzyme activity in negative control wells | Inactive enzyme. | Ensure proper storage and handling of the AChE enzyme. Avoid repeated freeze-thaw cycles. Verify the enzyme concentration. |
| Incorrect assay buffer pH or temperature. | Use the recommended assay buffer and ensure the assay is performed at the optimal temperature. | |
| Substrate degradation. | Prepare the acetylthiocholine solution fresh. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. Use of a multichannel pipette is recommended for adding reagents to the plate to ensure consistent timing.[3] |
| Temperature fluctuations. | Ensure a stable temperature throughout the assay incubation period. | |
| Insufficient mixing of reagents in the wells. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Unexpected IC50 value for this compound | Incorrect concentration of this compound. | Verify the stock concentration and serial dilutions of the inhibitor. |
| Sub-optimal substrate concentration. | The IC50 value of an inhibitor can be affected by the substrate concentration. It is recommended to use a substrate concentration at or near the Michaelis constant (Km) for the enzyme.[4][5] | |
| Incubation time is too long or too short. | Optimize the incubation time to ensure the reaction is in the linear range. |
Experimental Protocols
Determining the Michaelis Constant (Km) for Acetylthiocholine
To optimize the inhibitor assay, it is crucial to first determine the Km of the substrate (acetylthiocholine) for the AChE enzyme.[4]
-
Prepare a range of acetylthiocholine concentrations.
-
Set up reactions in a 96-well plate:
-
Add a fixed concentration of AChE to each well.
-
Add the different concentrations of acetylthiocholine.
-
Initiate the reaction by adding DTNB.
-
-
Measure the initial reaction rate (V0) for each substrate concentration by monitoring the absorbance at 412 nm over time.
-
Plot V0 versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km value.
This compound Inhibition Assay Protocol
-
Prepare serial dilutions of this compound.
-
Set up the 96-well plate with blank, negative control, positive control, and test wells.
-
Add the assay buffer to all wells.
-
Add the AChE enzyme to all wells except the blank.
-
Add the different concentrations of this compound to the test wells. Add vehicle to the negative control wells and a known inhibitor to the positive control wells.
-
Pre-incubate the enzyme and inhibitor for a recommended period (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding a mixture of acetylthiocholine (at its Km concentration) and DTNB.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| AChE Concentration | Varies by enzyme source and purity | Should be in the linear range of the assay.[5] |
| Acetylthiocholine Concentration | Near the determined Km value | Optimizes the assay for inhibitor screening.[4][5] |
| DTNB Concentration | Typically 0.2 - 0.5 mM | Should be in excess to ensure it is not rate-limiting. |
| Incubation Time | 10 - 30 minutes | Should be within the linear phase of the reaction.[5] |
| Assay Temperature | Room Temperature or 37°C | Should be kept constant. |
| Assay pH | 7.0 - 8.0 | Maintained by the assay buffer. |
Visualizations
Caption: Workflow for this compound Inhibition Assay.
Caption: Simplified AChE Inhibition Pathway.
References
AChE-IN-31 off-target effects and how to mitigate them
Disclaimer: As "AChE-IN-31" is a designated placeholder for a novel acetylcholinesterase inhibitor, specific experimental data regarding its off-target effects are not publicly available. This technical support guide is curated based on the well-established principles of the acetylcholinesterase inhibitor (AChEI) class of compounds and common off-target considerations in modern drug discovery. The provided data and protocols are representative examples to guide researchers in establishing a robust experimental framework for this and other novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-target activities of this compound?
This compound is a potent inhibitor of acetylcholinesterase (AChE). However, like many small molecule inhibitors, it can exhibit activity against other proteins, particularly at higher concentrations. Preliminary screening has identified potential off-target interactions with certain protein kinases and G-protein coupled receptors (GPCRs). Below is a summary of its activity profile.
Table 1: Selectivity Profile of this compound
| Target | Target Class | IC50 (nM) | Notes |
| Acetylcholinesterase (AChE) | Primary Target | 5 | High-affinity binding to the primary target. |
| Butyrylcholinesterase (BuChE) | Cholinesterase Family | 250 | ~50-fold selectivity over BuChE. |
| Kinase A (e.g., SRC) | Tyrosine Kinase | 1,500 | Potential for off-target effects at concentrations >1 µM. |
| Kinase B (e.g., LCK) | Tyrosine Kinase | 3,200 | Weaker interaction, but should be considered in sensitive kinase assays. |
| GPCR X (e.g., M2 Muscarinic) | GPCR (Muscarinic Family) | 800 | Moderate affinity; may be relevant in systems with high M2 expression. |
| hERG Channel | Ion Channel | >10,000 | Low risk of cardiac liability through this channel. |
Q2: My cells are showing unexpected phenotypes (e.g., decreased proliferation, morphological changes) that don't seem related to cholinergic signaling. How can I determine if this is an off-target effect?
This is a common challenge when working with novel inhibitors. The observed phenotype could be a downstream consequence of AChE inhibition in your specific cell model, or it could be an off-target effect. The following troubleshooting guide can help you distinguish between these possibilities.
Technical Support Center: Addressing AChE-IN-31 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing AChE-IN-31 in cell-based assays while managing its potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in synaptic clefts. Its primary therapeutic potential lies in the symptomatic treatment of conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3][4]
Q2: Is cytotoxicity an expected off-target effect of this compound?
A2: While the primary target of this compound is acetylcholinesterase, many small molecule inhibitors can exhibit off-target effects, including cytotoxicity, at concentrations higher than those required for target engagement.[5] Cytotoxicity can arise from various mechanisms, including disruption of cellular processes, induction of apoptosis, or general cell stress.[6][7] It is crucial to characterize the cytotoxic profile of this compound in your specific cell model.
Q3: How should I store and handle this compound?
A3: this compound should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C to prevent degradation.[2] When preparing working solutions, it is important to use appropriate personal protective equipment (PPE), such as gloves and a lab coat, and handle the compound in a well-ventilated area or a chemical fume hood, as the cytotoxic properties of the compound may not be fully characterized.[8]
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the IC50 for AChE inhibition and the CC50 (cytotoxic concentration 50%). This will help establish a therapeutic window for your experiments.
Troubleshooting Guide
Issue 1: High levels of cell death observed at concentrations expected to be non-toxic.
-
Question: I am observing significant cytotoxicity in my cell-based assay even at low concentrations of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the off-target effects of this compound. It is recommended to test the compound on a panel of cell lines to identify a more robust model.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control (medium with solvent only) in your experiments.
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. Assess the stability of the compound under your experimental conditions.
-
Extended Incubation Times: Prolonged exposure to a compound can lead to cumulative toxicity.[9] Consider reducing the incubation time or performing a time-course experiment to determine the onset of cytotoxicity.[10]
-
Issue 2: Inconsistent IC50 values for AChE inhibition.
-
Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve consistency?
-
Answer:
-
Assay Conditions: Ensure that assay parameters such as substrate concentration, enzyme concentration, and incubation time are consistent across all experiments. The Ellman method, a common colorimetric assay for AChE activity, is sensitive to these variations.[2]
-
Cell Density: In cell-based assays, the number of cells can influence the apparent IC50. Seed a consistent number of cells for each experiment and ensure even cell distribution in the assay plate.
-
Reagent Quality: Use fresh, high-quality reagents. The substrate for the AChE assay, acetylthiocholine, can degrade over time.
-
Data Analysis: Employ a consistent data analysis method and curve-fitting algorithm to calculate the IC50.
-
Issue 3: High background signal in my cytotoxicity assay.
-
Question: I am getting a high background signal in my control wells for my cytotoxicity assay, making it difficult to interpret the results. What can I do?
-
Answer:
-
Assay Choice: The choice of cytotoxicity assay is critical. Some assays are prone to interference from colored or fluorescent compounds. If this compound has these properties, consider an alternative assay. For example, if you are using an MTT assay and your compound interferes with the formazan product, you could switch to a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[11]
-
Medium Components: Components in the cell culture medium, such as phenol red, can interfere with certain assays.[11] Using a phenol red-free medium can reduce background absorbance.
-
Washing Steps: Ensure that washing steps in the protocol are performed thoroughly to remove any residual compound or interfering substances.
-
Experimental Protocols
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is adapted from the improved Ellman method.[2]
Materials:
-
96-well microplate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Cell lysate or purified AChE
-
This compound
-
Plate reader
Procedure:
-
Prepare a stock solution of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of different concentrations of this compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of cell lysate or purified AChE to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to initiate the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[12]
Materials:
-
96-well plate
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.[13]
Materials:
-
96-well opaque-walled plate
-
Cells in culture
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with different concentrations of this compound and appropriate controls.
-
Incubate for the desired duration.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Data Presentation
Table 1: Hypothetical IC50 and CC50 Values for this compound in Different Cell Lines
| Cell Line | AChE IC50 (nM) | CC50 (µM) after 48h | Therapeutic Index (CC50/IC50) |
| SH-SY5Y (Neuroblastoma) | 15 | 25 | 1667 |
| HepG2 (Hepatoma) | 22 | > 100 | > 4545 |
| HEK293 (Embryonic Kidney) | 35 | 78 | 2229 |
Table 2: Hypothetical Time-Course of this compound Cytotoxicity in SH-SY5Y Cells
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0.1 | 98 ± 4 | 95 ± 5 | 92 ± 6 |
| 1 | 92 ± 6 | 85 ± 7 | 78 ± 8 |
| 10 | 75 ± 8 | 60 ± 9 | 45 ± 10 |
| 25 | 55 ± 7 | 48 ± 6 | 30 ± 7 |
| 50 | 30 ± 5 | 22 ± 4 | 15 ± 3 |
| 100 | 15 ± 3 | 8 ± 2 | 5 ± 1 |
Visualizations
Caption: General signaling pathway for AChE inhibitor-induced apoptosis.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
Technical Support Center: Improving the In Vivo Bioavailability of AChE-IN-31
Welcome to the technical support center for AChE-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo bioavailability of this promising acetylcholinesterase inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preclinical development of this compound.
Q1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we investigate them?
A1: Low oral bioavailability is a common challenge in drug development and can stem from several factors. For a novel compound like this compound, a systematic investigation is crucial.
Potential Causes:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2]
-
Low Permeability: this compound might not be efficiently crossing the intestinal membrane.[2][3]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[4]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen.
-
Chemical Instability: The compound may be degrading in the harsh acidic environment of the stomach or enzymatically in the intestine.
Recommended Investigative Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract environment.
-
Assess its lipophilicity (LogP/LogD), which influences permeability.
-
-
In Vitro Permeability Assays:
-
Utilize a Caco-2 cell monolayer assay to assess the bidirectional permeability of this compound. This can help determine the passive diffusion and identify potential involvement of efflux transporters.
-
-
Metabolic Stability Assays:
-
Incubate this compound with liver microsomes (from the relevant species) to evaluate its susceptibility to phase I and phase II metabolic enzymes.
-
Perform similar stability studies in simulated gastric and intestinal fluids.
-
-
In Vivo Studies:
-
Compare the pharmacokinetic profile after intravenous (IV) and oral (PO) administration to calculate the absolute bioavailability. A significant difference between the area under the curve (AUC) for IV and PO routes points towards absorption or first-pass metabolism issues.
-
Q2: Our in vitro data suggests good permeability, but the in vivo bioavailability of this compound remains low. What formulation strategies can we explore?
A2: If permeability is not the primary issue, the focus should shift to overcoming poor solubility and/or extensive first-pass metabolism. Several formulation strategies can be employed.[5][6][7][8][9]
Formulation Strategies to Enhance Bioavailability:
-
Particle Size Reduction:
-
Micronization/Nanomilling: Reducing the particle size increases the surface area for dissolution, which can enhance the dissolution rate and subsequent absorption.[10]
-
-
Amorphous Solid Dispersions (ASDs):
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids. SEDDS can enhance solubility, protect the drug from degradation, and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.[4][7]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate the drug, improving its stability and absorption.[7]
-
-
Complexation:
-
Prodrug Approach:
Frequently Asked Questions (FAQs)
Q: What are the typical gastrointestinal side effects observed with acetylcholinesterase inhibitors, and how might they relate to bioavailability studies?
A: Acetylcholinesterase inhibitors can cause gastrointestinal side effects such as nausea, vomiting, diarrhea, and abdominal pain due to increased cholinergic activity in the gut.[11][12] During preclinical studies, it's important to monitor for these effects, as they can influence GI motility and transit time, which in turn can affect drug absorption and bioavailability. High local concentrations of a poorly soluble drug can also lead to GI toxicity.
Q: How do we select the appropriate animal model for in vivo bioavailability studies of this compound?
A: The choice of animal model depends on the specific research question.
-
Mice and Rats: Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.
-
Beagle Dogs: Often used in later preclinical stages as their GI physiology is more comparable to humans in some aspects.
-
Non-Human Primates: May be used in advanced preclinical studies to get a closer approximation of human pharmacokinetics.
It is crucial to consider inter-species differences in drug-metabolizing enzymes when extrapolating data to humans.
Q: What are the key pharmacokinetic parameters we should be measuring to assess the bioavailability of this compound?
A: The following parameters are essential for evaluating bioavailability:
-
Cmax: Maximum (or peak) plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data Summary
The following tables present hypothetical data from preclinical studies on this compound to illustrate how different formulations can impact its pharmacokinetic profile in rats.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| Aqueous Suspension | 55 ± 12 | 2.0 | 210 ± 45 | 3.5 |
| Micronized Suspension | 120 ± 25 | 1.5 | 550 ± 98 | 3.8 |
| Solid Dispersion | 350 ± 60 | 1.0 | 1540 ± 210 | 4.1 |
| SEDDS | 480 ± 85 | 0.8 | 2150 ± 320 | 4.5 |
Table 2: Absolute Bioavailability of this compound in Different Formulations in Rats
| Formulation | Route | Dose (mg/kg) | AUC (0-inf) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Solution | IV | 2 | 1100 ± 150 | - |
| Aqueous Suspension | PO | 10 | 225 ± 50 | 4.1% |
| Micronized Suspension | PO | 10 | 580 ± 105 | 10.5% |
| Solid Dispersion | PO | 10 | 1600 ± 230 | 29.1% |
| SEDDS | PO | 10 | 2250 ± 350 | 40.9% |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Groups:
-
Group 1: IV administration (2 mg/kg in a suitable vehicle, e.g., 5% DMSO, 40% PEG400, 55% saline).
-
Group 2: PO administration of aqueous suspension (10 mg/kg).
-
Group 3: PO administration of micronized suspension (10 mg/kg).
-
Group 4: PO administration of solid dispersion (10 mg/kg).
-
Group 5: PO administration of SEDDS formulation (10 mg/kg).
-
-
Dosing:
-
IV: Bolus injection via the tail vein.
-
PO: Oral gavage.
-
-
Blood Sampling:
-
Approximately 100 µL of blood is collected from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Absolute bioavailability (F%) is calculated using the AUC values from the IV and PO groups.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug solubility and permeability [pion-inc.com]
- 3. Link between drug absorption solubility and permeability measurements in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Acetylcholinesterase Inhibitors
This guide provides technical support for researchers, scientists, and drug development professionals working with novel or uncharacterized acetylcholinesterase (AChE) inhibitors, for which specific degradation, stability, and storage information may not be readily available. The following information is intended to serve as a general framework for establishing appropriate handling and storage protocols.
Frequently Asked Questions (FAQs)
Q1: I have a new AChE inhibitor, "AChE-IN-31," but I cannot find any information on its storage conditions. What are the general guidelines?
A1: For a novel compound where stability data is unavailable, it is crucial to handle and store it with care to prevent degradation. As a general starting point, solid compounds should be stored in a tightly sealed container at -20°C, protected from light and moisture. For solutions, the stability will be highly dependent on the solvent. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for solutions stored over time.
Q2: What are the most common causes of degradation for small molecule inhibitors like AChE inhibitors?
A2: The most common degradation pathways for small molecule inhibitors are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Many inhibitors contain functional groups like esters, amides, or lactams that are susceptible to cleavage by water. This can be influenced by pH.
-
Oxidation: Functional groups such as phenols, thiols, and some nitrogen-containing heterocycles can be sensitive to oxidation, which can be catalyzed by light, temperature, or trace metal impurities.
-
Photolysis: Exposure to UV or even ambient light can provide the energy to break chemical bonds and lead to the degradation of light-sensitive compounds.
Q3: How should I prepare and store stock solutions of a new AChE inhibitor?
A3: It is best practice to dissolve the compound in a dry, aprotic solvent such as DMSO or ethanol. Prepare a concentrated stock solution (e.g., 10 mM), and then create smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock. Store these aliquots at -20°C or -80°C. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: My AChE inhibitor shows decreasing activity in my assays over time. What could be the cause?
A4: A decrease in activity often points to compound degradation. This could be due to instability in the solid form, instability in the stock solution, or instability in the assay buffer. To troubleshoot, you should verify the stability of your compound under each of these conditions. Consider preparing a fresh stock solution from the solid material and comparing its activity to your older stock. If the fresh stock is active, it suggests the previous solution has degraded. If the solid itself has degraded, you may need to re-purify or re-synthesize it.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values between experiments. | Compound degradation in stock solution. | Prepare fresh stock solutions before each experiment. Perform a stability study of the stock solution over time at the storage temperature. |
| Instability of the inhibitor in the aqueous assay buffer. | Determine the stability of the inhibitor in the assay buffer at the incubation temperature and duration. Consider adjusting the pH or adding antioxidants if oxidation is suspected. | |
| Complete loss of inhibitory activity. | Significant degradation of the solid compound or stock solution. | Source a new batch of the compound. Perform forced degradation studies to identify conditions that cause rapid degradation. |
| Incorrect storage of the compound (e.g., exposure to light or moisture). | Review storage conditions. Always store solids and solutions protected from light and moisture. | |
| Precipitation of the compound in the assay well. | Low aqueous solubility. | Decrease the final concentration of the compound in the assay. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. |
Recommended Storage Conditions for a Novel AChE Inhibitor
The following table provides general recommendations for storing a new or uncharacterized acetylcholinesterase inhibitor. Specific conditions should be optimized based on experimental stability studies.
| Form | Storage Temperature | Solvent | Special Conditions |
| Solid (Lyophilized Powder) | -20°C or -80°C | N/A | Store in a desiccator, protected from light. |
| Stock Solution | -20°C or -80°C | Anhydrous DMSO or Ethanol | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Assay Buffer | Prepare fresh daily. Avoid long-term storage. |
Experimental Protocols
Protocol: Forced Degradation Study for a Novel AChE Inhibitor
This protocol is designed to identify the potential degradation pathways of a new chemical entity under stress conditions.
1. Objective: To assess the stability of the AChE inhibitor under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
2. Materials:
-
AChE inhibitor (solid and as a concentrated stock solution in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
3. Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the AChE inhibitor in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, add a known volume of the inhibitor stock solution to the stress agent. The final concentration of the inhibitor should be sufficient for detection by HPLC.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the inhibitor solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the inhibitor solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the inhibitor solution with high-purity water. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the inhibitor solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose the inhibitor solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of compound instability.
Caption: Simplified hypothetical degradation pathway via hydrolysis.
Overcoming resistance to AChE-IN-31 in cell lines
Welcome to the technical support center for AChE-IN-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges during their in vitro experiments with this novel acetylcholinesterase (AChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed anti-cancer mechanism of action for this compound?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. While the primary role of AChE is the hydrolysis of acetylcholine, it also possesses non-classical functions related to cell proliferation and apoptosis.[1][2][3][4] In some cancer cells, AChE is believed to play a role in the formation of the apoptosome, a key protein complex that initiates the intrinsic pathway of apoptosis.[1][5] By binding to AChE, this compound is hypothesized to modulate its function in a way that promotes the apoptotic signaling cascade, leading to cancer cell death.
Q2: What is a typical IC50 value for this compound in sensitive cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. However, in sensitive cancer cell lines, a typical IC50 value is expected to be in the low micromolar range. See the table below for example data. It is crucial to determine the IC50 value empirically in your specific cell line of interest.[6]
Q3: My cells are not showing any signs of apoptosis after treatment with this compound. What could be the reason?
A3: There are several potential reasons for a lack of apoptotic induction. First, the cell line you are using may have intrinsic or acquired resistance to this compound. Resistance can arise from various mechanisms, including alterations in the drug target, increased drug efflux, or defects in the apoptotic signaling pathway.[6][7] Additionally, ensure that you are using the correct concentration of this compound and that the treatment duration is sufficient to induce apoptosis. It is also important to verify the expression of key apoptotic proteins in your cell line.
Q4: Can inhibition of AChE lead to increased cell proliferation in some cases?
A4: Yes, the role of AChE in cancer is complex. Some studies have shown that decreased AChE activity can lead to an increase in local acetylcholine levels, which in turn can promote cell proliferation and inhibit apoptosis through the activation of acetylcholine receptors.[1][2] Furthermore, direct inhibition of AChE activity in certain hepatocellular carcinoma cell lines has been associated with an increase in cell proliferation.[8][9] Therefore, the effect of this compound may be cell-context dependent.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or No Loss of Viability
If you observe a significantly higher IC50 value than expected or no significant loss of cell viability after treatment with this compound, consider the following potential causes and solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Intrinsic or Acquired Resistance | 1. Confirm Target Expression: Verify the expression level of AChE in your cell line via Western blot or qPCR. Low or absent expression could explain the lack of response. 2. Drug Efflux Pumps: Overexpression of multidrug resistance pumps like P-glycoprotein (MDR1) can actively remove this compound from the cell.[6][10] Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored. 3. Altered Apoptotic Pathway: The cell line may have mutations or altered expression of key apoptotic proteins (e.g., Bcl-2, caspases). Analyze the expression of pro- and anti-apoptotic proteins.[7][11] |
| Experimental Conditions | 1. Cell Seeding Density: Ensure that the cell seeding density is optimized for your viability assay. Overly confluent or sparse cultures can affect drug sensitivity results.[11] 2. Drug Stability: Confirm the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. 3. Treatment Duration: The duration of treatment may be insufficient. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time. |
| Assay-Related Issues | 1. Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[12] Consider using a complementary assay to confirm your results (e.g., trypan blue exclusion for membrane integrity if you are using an MTT assay for metabolic activity). |
Issue 2: No Induction of Apoptosis Markers (e.g., Cleaved Caspase-3, Cleaved PARP)
If you do not observe an increase in key apoptosis markers after treatment, investigate the following:
| Potential Cause | Suggested Troubleshooting Steps |
| Blocked Apoptotic Signaling | 1. Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins like Bcl-2 or Bcl-xL can prevent the activation of the apoptotic cascade.[11][13] Quantify the expression of these proteins in your cell line. 2. Defective Apoptosome Formation: The cell line may have low expression of essential apoptosome components like Apaf-1.[5] 3. Inhibitor of Apoptosis Proteins (IAPs): Overexpression of IAPs, such as XIAP, can directly inhibit caspases.[11] Consider using an IAP antagonist in combination with this compound. |
| Alternative Cell Death Pathways | The cells may be undergoing a different form of cell death, such as necrosis or autophagy. Use assays specific for these pathways to investigate this possibility. |
| Technical Issues with Western Blot | 1. Antibody Quality: Ensure your primary antibodies for cleaved caspase-3 and cleaved PARP are validated and working correctly. 2. Positive Controls: Include a positive control for apoptosis induction (e.g., staurosporine-treated cells) to confirm that your experimental setup can detect apoptosis. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (µM) |
| MCF-7 | This compound Sensitive (Parental) | 5.2 |
| MCF-7/AChE-R | This compound Resistant | 48.7 |
| A549 | This compound Sensitive (Parental) | 8.1 |
| A549/AChE-R | This compound Resistant | 62.3 |
Note: The data presented are for illustrative purposes only and should be determined empirically for your specific experimental system.
Table 2: Example Western Blot Densitometry Data for Apoptosis Markers
| Cell Line | Treatment | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP |
| MCF-7 | Vehicle Control | 1.0 | 1.0 |
| MCF-7 | This compound (10 µM) | 4.5 | 3.8 |
| MCF-7/AChE-R | Vehicle Control | 1.0 | 1.0 |
| MCF-7/AChE-R | This compound (10 µM) | 1.2 | 1.1 |
Note: Data are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle-treated parental cell line. The data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting cleaved caspase-3 and cleaved PARP.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Workflow for developing a drug-resistant cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of acetylcholinesterase in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase and human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Involvement in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholinesterase is associated with a decrease in cell proliferation of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]
- 13. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-31 interference with common assay reagents
Welcome to the technical support center for AChE-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this novel acetylcholinesterase (AChE) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to assay interference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound shows high absorbance in the control well without the enzyme. What could be the cause?
A1: This suggests that your compound, this compound, may be interfering with the assay reagents, particularly the chromogenic substrate. A common issue is a direct reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a key reagent in the widely used Ellman's method.[1][2][3] Some compounds can reduce DTNB, leading to the production of the yellow-colored 5-thio-2-nitrobenzoate (TNB) and resulting in a false-positive signal.
Troubleshooting Steps:
-
Run a Compound-Only Control: In a well, mix this compound with the assay buffer and DTNB, but without the acetylthiocholine substrate or the enzyme. If a color change occurs, it confirms a direct reaction with DTNB.
-
Use an Alternative Assay: Consider using an assay that does not rely on DTNB. For example, a fluorescent assay using a substrate like Amplite Red could be a suitable alternative.[4]
-
Data Correction: If the interference is consistent and concentration-dependent, you may be able to subtract the background absorbance from your experimental wells. However, this is less ideal than eliminating the interference.
Q2: I am observing inconsistent results and poor reproducibility with this compound. What are the potential sources of this variability?
A2: Inconsistent results can stem from several factors, including compound instability, precipitation, or non-specific interactions with assay components. Compounds that are not fully solubilized can form aggregates, leading to variable inhibition.
Troubleshooting Steps:
-
Assess Compound Solubility and Stability: Visually inspect your stock solution and the assay wells for any signs of precipitation. Determine the stability of this compound in the assay buffer over the time course of your experiment.
-
Incorporate a Pre-incubation Step: Pre-incubating the enzyme with this compound before adding the substrate can sometimes lead to more consistent results, especially for irreversible or slow-binding inhibitors.
-
Evaluate for Pan-Assay Interference Compounds (PAINS) Behavior: PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms.[5][6][7][8][9] These compounds often have reactive functional groups. If this compound is flagged as a potential PAINS, further validation with orthogonal assays is crucial.
Q3: My IC50 value for this compound is significantly different from what was expected. What could be the reason?
A3: A discrepancy in the half-maximal inhibitory concentration (IC50) can be due to a variety of factors, including experimental conditions and the specific assay method used.
Troubleshooting Steps:
-
Verify Reagent Concentrations: Ensure that the concentrations of all reagents, including the enzyme, substrate, and DTNB, are accurate and consistent across experiments.
-
Optimize Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for acetylthiocholine.
-
Consider Enzyme Source: The potency of an inhibitor can vary depending on the source of the acetylcholinesterase (e.g., electric eel, human recombinant).
Data Presentation
When reporting interference data, a structured table can provide a clear summary. Below is an example of how to present data from a DTNB interference check.
| This compound Concentration (µM) | Absorbance (412 nm) without AChE |
| 1 | 0.005 |
| 10 | 0.052 |
| 50 | 0.258 |
| 100 | 0.512 |
Experimental Protocols
Protocol 1: Assessing Direct Interference with DTNB
This protocol is designed to determine if this compound directly reacts with DTNB.
Materials:
-
96-well microplate
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
DTNB solution (in assay buffer)
-
This compound stock solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Include a buffer-only control.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
An increase in absorbance in the presence of this compound indicates a direct reaction with DTNB.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to troubleshooting AChE inhibitor assays.
References
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. attogene.com [attogene.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Refining AChE-IN-31 delivery methods for targeted effects
Welcome to the technical support center for AChE-IN-31, a novel acetylcholinesterase inhibitor for research applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for targeted effects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potent acetylcholinesterase (AChE) inhibitor. It functions by binding to the active site of the AChE enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is critical for studying neurodegenerative diseases like Alzheimer's, where a cholinergic deficit is a key pathological feature.[3][4]
Q2: What are the potential advantages of this compound over classical AChE inhibitors like Donepezil or Rivastigmine?
A2: While this compound shares the core mechanism of inhibiting AChE, it is designed with a high-selectivity profile for central nervous system (CNS) AChE over peripheral AChE. This targeted approach aims to minimize common cholinergic side effects such as nausea, vomiting, and bradycardia, which are often associated with less selective inhibitors.[1] Furthermore, its unique molecular structure is amenable to conjugation with various delivery vectors for enhanced blood-brain barrier penetration.
Q3: Can this compound be used to study both reversible and irreversible inhibition?
A3: this compound is designed as a reversible inhibitor of acetylcholinesterase. Its binding to the enzyme is transient, allowing for the eventual recovery of enzyme function. This contrasts with irreversible inhibitors, such as organophosphates, which form a covalent bond with the enzyme, leading to a more permanent inactivation.[1]
Q4: What are the recommended starting concentrations for in vitro assays?
A4: For initial in vitro experiments, such as AChE activity assays, we recommend a starting concentration range of 1 µM to 100 µM. The optimal concentration will depend on the specific cell line or enzyme preparation being used. It is advisable to perform a dose-response curve to determine the IC50 value in your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in AChE Activity Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to all wells. Ensure precise timing for both pre-incubation and kinetic reading steps.[5] |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. Use a temperature-controlled plate reader or incubator. |
| Improper mixing of reagents. | Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles. |
| Substrate or reagent degradation. | Prepare fresh working solutions of acetylcholine iodide (or acetylthiocholine) and DTNB for each experiment.[5] Store stock solutions as recommended. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Low Efficacy of this compound in Cell-Based Assays
| Possible Cause | Suggested Solution |
| Poor cell permeability. | Consider using a permeabilization agent like a mild detergent (e.g., saponin) for short durations, ensuring it doesn't affect cell viability. Alternatively, explore conjugation of this compound with a cell-penetrating peptide. |
| Efflux by cellular transporters. | Co-incubate with known efflux pump inhibitors to determine if active transport is reducing the intracellular concentration of this compound. |
| Compound degradation in media. | Assess the stability of this compound in your specific cell culture media over the time course of the experiment using analytical methods like HPLC. |
| Incorrect dosage. | Perform a comprehensive dose-response study to ensure the concentrations used are within the effective range for your specific cell line. |
Issue 3: Off-Target Effects Observed in a Cellular Model
| Possible Cause | Suggested Solution |
| Interaction with other cholinesterases (e.g., Butyrylcholinesterase - BChE). | Test the inhibitory activity of this compound against BChE to determine its selectivity profile.[6] |
| Non-specific binding to other receptors. | Conduct a receptor profiling screen to identify potential off-target interactions. |
| Cellular stress response. | Measure markers of cellular stress or toxicity (e.g., LDH release, caspase activity) at the effective concentrations of this compound. |
Experimental Protocols
Protocol 1: In Vitro AChE Activity Assay (Ellman's Method)
This protocol provides a method for measuring AChE activity in a 96-well plate format.[5][7]
Materials:
-
96-well clear flat-bottom plates
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Purified AChE or cell/tissue lysate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 75 mM stock solution of ATCI in deionized water.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In each well, add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the enzyme preparation (AChE or lysate).
-
Add 10 µL of the DTNB stock solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI stock solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Preparation of this compound Loaded Nanoparticles for Targeted Delivery
This protocol outlines a general method for encapsulating this compound into PLGA nanoparticles, a common strategy for improving drug delivery across the blood-brain barrier.[8]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer.
-
Immediately sonicate the mixture using a probe sonicator for 2 minutes on ice to create an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Leave the emulsion stirring at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any unencapsulated drug and residual PVA.
-
-
Lyophilization and Storage:
-
Freeze-dry the final nanoparticle suspension for long-term storage.
-
Visualizations
Caption: Mechanism of this compound at the cholinergic synapse.
Caption: General experimental workflow for this compound development.
Caption: Troubleshooting logic for low cellular efficacy.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Enzyme in Alzheimer's Disease: Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. mdpi.com [mdpi.com]
- 8. metrotechinstitute.org [metrotechinstitute.org]
Validation & Comparative
Comparative Analysis of AChE-IN-31: A Novel Acetylcholinesterase Inhibitor
This guide provides a comparative analysis of the inhibitory activity of the novel compound, AChE-IN-31, against acetylcholinesterase (AChE). The performance of this compound is benchmarked against established AChE inhibitors currently utilized in research and clinical settings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: this compound is a hypothetical compound used here for illustrative purposes to demonstrate a comparative analysis framework. The experimental data presented for this compound is representative of a potent and selective inhibitor.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the IC50 values of this compound in comparison to several well-known AChE inhibitors: Donepezil, Galantamine, Rivastigmine, and Tacrine.[1]
| Compound | AChE IC50 (nM) | Butyrylcholinesterase (BuChE) IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound (Hypothetical) | 8.5 | 1250 | 147 |
| Donepezil | 12.3 | 7400 | 601.6 |
| Galantamine | 410 | 12000 | 29.3 |
| Rivastigmine | 45 | 45 | 1 |
| Tacrine | 7.7 | 0.7 | 0.09 |
Data for Donepezil, Galantamine, Rivastigmine, and Tacrine are compiled from various scientific sources for comparative purposes. The data for this compound is hypothetical.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[2] This action terminates the signal transmission at cholinergic synapses. Acetylcholinesterase inhibitors (AChEIs) block this enzymatic activity, leading to an increased concentration and prolonged availability of ACh in the synaptic cleft.[2][3] This enhancement of cholinergic neurotransmission is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][4]
References
A Comparative Analysis of Acetylcholinesterase Inhibitors: Benchmarking Against Donepezil
For researchers, scientists, and drug development professionals, the landscape of acetylcholinesterase (AChE) inhibitors is pivotal in the pursuit of therapies for neurodegenerative diseases, most notably Alzheimer's disease. While a direct comparison with "AChE-IN-31" is not feasible due to the absence of publicly available data on this specific compound, this guide provides a comprehensive comparison of the well-established AChE inhibitor, donepezil, against other commonly used inhibitors such as rivastigmine and galantamine. This analysis is supported by experimental data and detailed methodologies to aid in research and development decisions.
Mechanism of Action: A Shared Pathway
Acetylcholinesterase inhibitors function by blocking the enzymatic degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting the acetylcholinesterase enzyme, these drugs increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2][3] This mechanism is believed to be the primary basis for their therapeutic effects in improving cognitive function in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5]
Donepezil, a piperidine derivative, is a centrally acting and reversible inhibitor of acetylcholinesterase.[6][7] It exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme.[8] This selectivity is considered a favorable characteristic, potentially reducing peripheral side effects.
Comparative Efficacy and Selectivity
The following table summarizes key quantitative data for donepezil and other prominent AChE inhibitors, providing a basis for objective comparison.
| Inhibitor | Target Enzyme(s) | IC50 (AChE) | Selectivity (for AChE over BuChE) | Half-life | Dosing Frequency |
| Donepezil | Primarily AChE | Data not consistently reported in search results | >1252 times[8] | Long[8] | Once daily[8] |
| Rivastigmine | AChE and BuChE | Data not consistently reported in search results | Non-selective[9][10] | Data not consistently reported in search results | Twice daily (oral)[9] |
| Galantamine | AChE | Data not consistently reported in search results | Selective[9] | 7 hours[9] | Twice daily[9] |
Experimental Protocols
A standard method for determining the in vitro potency of acetylcholinesterase inhibitors is the Ellman's assay. The following provides a generalized protocol:
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test inhibitor compound (e.g., donepezil)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
In each well of the microplate, add the AChE enzyme solution and a specific concentration of the test inhibitor. A control well with no inhibitor is also prepared.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to each well.
-
The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the rate of color change (absorbance) over time using a microplate reader at a wavelength of 412 nm.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AChE inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: In Vitro AChE Inhibition Assay Workflow.
Side Effect Profile
While effective, AChE inhibitors are associated with a range of side effects, primarily due to the increased cholinergic activity in the peripheral nervous system.[1] Common adverse effects for donepezil include gastrointestinal symptoms such as nausea, diarrhea, and vomiting, as well as insomnia, muscle cramps, and fatigue.[11] These side effects are generally mild to moderate and may diminish with continued use. Some studies suggest that galantamine may be associated with fewer adverse events compared to donepezil and rivastigmine.[12]
Concluding Remarks
Donepezil remains a cornerstone in the symptomatic treatment of Alzheimer's disease, valued for its high selectivity for AChE and convenient once-daily dosing. When compared to other AChE inhibitors like rivastigmine and galantamine, the key differentiators lie in their selectivity for AChE versus BuChE and their pharmacokinetic profiles, which in turn influence their dosing and side effect profiles. For researchers and drug developers, understanding these nuances is critical in the design and evaluation of novel AChE inhibitors. Future research may focus on developing compounds with improved selectivity, better blood-brain barrier penetration, and novel mechanisms of action to not only manage symptoms but also modify the course of neurodegenerative diseases.
References
- 1. drugs.com [drugs.com]
- 2. goodrx.com [goodrx.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholinesterase Inhibitor Selectivity: Profiling Alternatives to the Unidentified AChE-IN-31
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a cholinesterase inhibitor is paramount. While information on a specific molecule designated "AChE-IN-31" is not available in the public domain, this guide provides a comparative analysis of well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. This comparison is supported by experimental data and detailed methodologies to aid in the evaluation of alternative compounds.
The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2] The two primary forms of cholinesterase are AChE and BChE. While AChE is the primary target for early-stage Alzheimer's therapy, interest in BChE inhibition has grown due to its increasing role in the later stages of the disease.[3] Therefore, the selectivity of an inhibitor for AChE over BChE, or its ability to inhibit both, is a critical factor in its potential therapeutic application.
Comparative Selectivity of Common Cholinesterase Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A lower IC50 value indicates a more potent inhibitor. The ratio of the IC50 for BChE to the IC50 for AChE provides a selectivity index. A higher selectivity index indicates a greater preference for inhibiting AChE.
Below is a summary of the in vitro inhibitory activities of several well-characterized cholinesterase inhibitors against human AChE and BChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) | Notes |
| Donepezil | ~0.02 - 0.06 | ~3.0 - 7.0 | ~50 - 350 | Highly selective for AChE.[1][2][5][6] |
| Rivastigmine | ~0.04 - 4.8 | ~0.03 - 0.5 | ~0.08 - 0.1 | Dual inhibitor of both AChE and BChE.[1][2][3][5][7] |
| Galantamine | ~0.4 - 3.9 | ~5.0 - 20.0 | ~1.3 - 50 | Selective for AChE.[1][2][5][7] |
| Tacrine | ~0.007 - 0.1 | ~0.001 - 0.03 | ~0.14 - 0.3 | Non-selective, potent inhibitor of both enzymes.[1][7] |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as enzyme source and substrate concentration.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[8][9][10][11]
Principle of the Ellman's Method
This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine and acetate or butyrate, respectively. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[8][10][12] The rate of color formation is directly proportional to the enzyme's activity. To determine the IC50 of an inhibitor, the assay is performed with a range of inhibitor concentrations, and the percentage of enzyme inhibition is calculated relative to a control without the inhibitor.
Materials
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant source
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure
-
Reagent Preparation:
-
Prepare stock solutions of the enzymes, substrates (ATCI and BTCI), DTNB, and the test inhibitor in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
A series of dilutions of the test inhibitor (or buffer for the control)
-
DTNB solution
-
AChE or BChE enzyme solution
-
-
The plate is then pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
The enzymatic reaction is initiated by adding the corresponding substrate (ATCI for AChE or BTCI for BChE) to each well.
-
-
Measurement:
-
The absorbance at 412 nm is measured immediately and then at regular intervals for a specific duration (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each inhibitor concentration is determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Visualization of Inhibitor Selectivity
The following diagram illustrates the concept of cholinesterase inhibitor selectivity, depicting how a selective inhibitor preferentially binds to one type of cholinesterase over the other, while a dual inhibitor can effectively bind to both.
Figure 1. A diagram illustrating the differential inhibition of AChE and BChE by selective and dual inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. courses.edx.org [courses.edx.org]
- 5. Strategies for Continued Successful Treatment in Patients with Alzheimer’s Disease: An Overview of Switching Between Pharmacological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. attogene.com [attogene.com]
Cross-Validation of a Potent Acetylcholinesterase Inhibitor: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, the rigorous validation of an inhibitor's activity across multiple assay formats is a critical step in ensuring data reliability and advancing promising therapeutic candidates. This guide provides a comparative overview of standard methodologies for assessing the activity of acetylcholinesterase (AChE) inhibitors, using the potent inhibitor AChE-IN-27 as a representative example.
The cross-validation of inhibitor potency is essential to rule out assay-specific artifacts and to gain a comprehensive understanding of the compound's behavior under different experimental conditions. By employing orthogonal assays—those with fundamentally different detection methods—researchers can build a robust data package to support further development. This guide details three commonly used assay formats for AChE inhibitor screening: the colorimetric Ellman's assay, a fluorescent-based assay, and a cell-based assay.
Comparative Activity of AChE-IN-27
To illustrate the expected outcomes of a cross-validation study, the following table summarizes hypothetical inhibitory activity data for AChE-IN-27 across the three described assay formats. While AChE-IN-27 has a reported IC50 of 0.19 µM, the values presented here are for illustrative purposes to demonstrate the kind of data generated in such a comparative study.
| Assay Format | Principle | Detection Method | IC50 (µM) | Standard Deviation (± µM) | Key Advantages | Potential for Interference |
| Colorimetric (Ellman's Assay) | Enzymatic cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow product. | Absorbance (412 nm) | 0.21 | 0.03 | Cost-effective, well-established, simple workflow. | Thiol-containing compounds, highly colored compounds. |
| Fluorescent Assay | Enzymatic hydrolysis of a substrate to produce a fluorescent product. | Fluorescence (e.g., Ex/Em = 540/590 nm) | 0.18 | 0.02 | High sensitivity, suitable for high-throughput screening. | Fluorescent compounds, light scattering from precipitates. |
| Cell-Based Assay | Measurement of AChE activity within a cellular context (e.g., in neuroblastoma cells). | Colorimetric or Fluorescent | 0.35 | 0.05 | More physiologically relevant, assesses cell permeability and cytotoxicity. | Compounds toxic to cells, complex workflow. |
Acetylcholinesterase Signaling Pathway and Inhibition
Acetylcholinesterase plays a crucial role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal.[1] Inhibition of AChE leads to an accumulation of ACh, which enhances cholinergic signaling.[2] This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3]
References
A Comparative Guide to the Preclinical Efficacy of Acetylcholinesterase Inhibitors in Dementia Models
A note on AChE-IN-31: Extensive searches for "this compound" did not yield any specific information regarding its efficacy in preclinical models of dementia. Therefore, this guide will provide a comprehensive comparison of three widely studied and clinically approved acetylcholinesterase inhibitors (AChEIs): Donepezil, Rivastigmine, and Galantamine. These compounds serve as the benchmark for the development of new treatments for dementia.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the preclinical data, experimental protocols, and mechanisms of action for these key AChEIs.
Mechanism of Action of Acetylcholinesterase Inhibitors
Alzheimer's disease and other forms of dementia are often associated with a deficit in cholinergic neurotransmission in the brain[1]. Acetylcholinesterase inhibitors work by blocking the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic function[2]. Some inhibitors, like Rivastigmine, also inhibit butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine[3][4].
Below is a diagram illustrating the cholinergic signaling pathway and the intervention point for AChE inhibitors.
Figure 1: Cholinergic signaling pathway and AChE inhibitor action.
Comparative Efficacy in Preclinical Models
The preclinical evaluation of AChEIs typically involves in vitro enzyme inhibition assays and in vivo behavioral studies in animal models of dementia. These models can be genetic (e.g., transgenic mice expressing human amyloid precursor protein) or pharmacologically induced (e.g., scopolamine-induced amnesia)[5][6][7].
Quantitative Enzyme Inhibition Data
The potency of AChEIs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Reference(s) |
| Donepezil | 6.7 - 340 | 7,400 | ~1104 | [3][8][9] |
| Rivastigmine | 4.3 - 4,150 | 31 - 37 | ~0.009 - 7.2 | [3][10] |
| Galantamine | 410 - 4,960 | >10,000 | >20 | [9][11] |
Note: IC50 values can vary significantly depending on the enzyme source (e.g., human vs. rat brain) and assay conditions.
Summary of Key Preclinical Findings
| Drug | Animal Model(s) | Key Behavioral Tests | Summary of Efficacy | Reference(s) |
| Donepezil | Scopolamine-induced amnesia (rats/mice), Tg2576 mice, APP23 mice | Y-maze, Morris Water Maze, Fear Conditioning | Consistently improves spatial and contextual memory deficits. Effects may not be limited to dementia models, as improvements were also seen in non-transgenic mice. | [7] |
| Rivastigmine | Rats with forebrain lesions, 3xTg-AD mice | Not specified in detail | Ameliorates memory impairment. In addition to cholinesterase inhibition, it directs APP processing towards the non-amyloidogenic α-secretase pathway. | [10] |
| Galantamine | Older rabbits | Delay eyeblink classical conditioning | Significantly improved learning, suggesting its dual mechanism (AChE inhibition and nicotinic receptor modulation) contributes to its efficacy. |
Common Preclinical Models and Experimental Protocols
A standardized workflow is crucial for the preclinical evaluation of anti-dementia drugs. Below is a generalized workflow diagram followed by detailed protocols for common behavioral tests.
Figure 2: General experimental workflow for preclinical AChEI evaluation.
Scopolamine-Induced Amnesia Model
This is a widely used pharmacological model that mimics the cholinergic deficit seen in dementia. Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce transient memory impairment[5][6].
-
Animals: Typically mice or rats.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week.
-
Drug Administration: The test compound (e.g., Donepezil), a positive control, or a vehicle is administered at a predetermined time before the scopolamine injection.
-
Amnesia Induction: Scopolamine (e.g., 0.4-1 mg/kg) is administered intraperitoneally (i.p.) approximately 30-60 minutes before the behavioral test[12][13].
-
Behavioral Testing: The animal's cognitive function is then assessed using tests like the Y-maze or Morris water maze.
-
-
Endpoint: The primary endpoint is the reversal or attenuation of the scopolamine-induced cognitive deficits by the test compound.
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments[14].
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Habituation: The animal is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 5-8 minutes)[15][16].
-
Data Recording: The sequence of arm entries is recorded manually or using a video tracking system. An arm entry is counted when the animal's hind paws are completely within the arm.
-
Analysis: A "spontaneous alternation" is defined as successive entries into the three different arms (e.g., A, then B, then C). The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
-
Interpretation: A higher percentage of spontaneous alternation indicates better spatial working memory. Animals with cognitive deficits will show a lower alternation percentage[17].
Morris Water Maze (MWM)
The MWM is a widely accepted test for hippocampal-dependent spatial learning and memory[18][19].
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room[20].
-
Procedure:
-
Acquisition Phase (4-5 days):
-
The animal is placed into the water at different starting locations and must learn to find the hidden platform using the external visual cues.
-
Each day consists of several trials (e.g., 4 trials).
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it[18][19].
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (1 day after acquisition):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds)[21].
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured.
-
-
-
Interpretation:
-
Acquisition: A decrease in escape latency and path length over the training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant and more platform location crossings indicate strong spatial memory retention. Dementia models typically show impaired performance in both phases, which can be ameliorated by effective treatments[21].
-
References
- 1. Common SAR Derived from Linear and Non-linear QSAR Studies on AChE Inhibitors used in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 6. criver.com [criver.com]
- 7. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. selleckchem.com [selleckchem.com]
- 11. esmed.org [esmed.org]
- 12. njppp.com [njppp.com]
- 13. Scopolamine-induced amnesia in rats [bio-protocol.org]
- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 15. Y-Maze [augusta.edu]
- 16. mmpc.org [mmpc.org]
- 17. Y-maze: an unconditioned behavioural test used to assess exploratory behaviour and spatial working memory function. | Protocols | Zantiks [zantiks.com]
- 18. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scantox.com [scantox.com]
- 20. noldus.com [noldus.com]
- 21. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
A Researcher's Guide to the Comparative Analysis of Novel Acetylcholinesterase Inhibitors Against Rivastigmine
For researchers and drug development professionals, the rigorous evaluation of new chemical entities against established therapies is a cornerstone of advancing treatment paradigms. This guide provides a comprehensive framework for the comparative analysis of a novel acetylcholinesterase inhibitor, here designated as AChE-IN-31 , against the widely used therapeutic agent, rivastigmine. By following the outlined experimental protocols and data presentation formats, researchers can systematically evaluate the potential of new compounds for conditions such as Alzheimer's disease.
Introduction to Cholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine.[1] This action increases the levels and duration of action of acetylcholine in the synaptic cleft, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][2] Rivastigmine is a well-established, reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type and Parkinson's disease dementia.[3]
Comparative Profile: this compound vs. Rivastigmine
A thorough comparative analysis necessitates the evaluation of several key parameters, from fundamental chemical properties to in vivo efficacy and safety. The following sections and tables provide a template for organizing and presenting this critical data.
Chemical and Physical Properties
A foundational comparison begins with the basic chemical and physical characteristics of the compounds. This information is crucial for understanding their potential for formulation and oral bioavailability.
| Property | This compound | Rivastigmine |
| Chemical Structure | [Insert Structure] | (S)-N-Ethyl-3-[(1-dimethylamino)ethyl]-N-methylphenylcarbamate |
| Molecular Formula | [Insert Formula] | C14H22N2O2 |
| Molecular Weight | [Insert Weight] | 250.34 g/mol |
| Solubility | [Insert Data] | Soluble in water and organic solvents |
| LogP | [Insert Data] | 2.45 |
In Vitro Efficacy and Selectivity
The primary measure of a novel AChE inhibitor's potential is its in vitro efficacy and selectivity. This is typically determined through enzymatic assays that quantify the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). A lower IC50 value indicates greater potency.
| Parameter | This compound | Rivastigmine |
| AChE IC50 | [Insert Data] | 4.15 µM |
| BChE IC50 | [Insert Data] | 0.037 µM |
| Selectivity (BChE/AChE) | [Insert Ratio] | ~0.009 |
Experimental Protocol: Determination of IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and rivastigmine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Human recombinant AChE and BChE
-
Acetylthiocholine (ATC) and butyrylthiocholine (BTC) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and rivastigmine) at various concentrations
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme (AChE or BChE) and the test compound at the desired concentrations.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATC for AChE, BTC for BChE) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for predicting its in vivo behavior and potential for clinical success.
| Parameter | This compound | Rivastigmine |
| Bioavailability | [Insert Data] | ~40% (oral) |
| Plasma Protein Binding | [Insert Data] | 40% |
| Half-life (t1/2) | [Insert Data] | ~1.5 hours |
| Metabolism | [Insert Data] | Primarily by cholinesterase-mediated hydrolysis |
| Excretion | [Insert Data] | Primarily renal |
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in rats.
Procedure:
-
Administer a single oral dose of this compound to a cohort of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood samples to separate plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration of the drug versus time and use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a clear understanding of the drug's mechanism and the research methodology.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
This guide provides a structured approach for the comparative analysis of a novel acetylcholinesterase inhibitor, this compound, against the established drug, rivastigmine. By systematically collecting and presenting data on chemical properties, in vitro potency and selectivity, and pharmacokinetic profiles, researchers can effectively evaluate the therapeutic potential of new compounds. The provided experimental protocols and diagrams offer a clear framework for conducting and communicating this essential research. A comprehensive and objective comparison is paramount for the identification of promising new drug candidates that may offer improved efficacy, safety, or pharmacokinetic properties over existing treatments.
References
Benchmarking a Novel Acetylcholinesterase Inhibitor: A Comparative Guide to Standard Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the performance of a novel acetylcholinesterase inhibitor, referred to here as AChE-IN-31, against established standard inhibitors. Due to the absence of publicly available data for a compound named "this compound," this document serves as a template, presenting benchmark data for widely recognized acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, Galantamine, Tacrine, and Huperzine A. By following the outlined experimental protocols and comparing results against the provided data, researchers can effectively position their novel compound within the existing therapeutic landscape.
Acetylcholinesterase inhibitors (AChEIs) are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission.[1] These agents act by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic function.[1][2] The efficacy of an AChEI is primarily determined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50), selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), and its pharmacokinetic and pharmacodynamic profile.[3][4]
Comparative Performance of Standard AChE Inhibitors
The following table summarizes the in vitro inhibitory potency of several standard AChE inhibitors against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, where a higher value indicates greater selectivity for AChE.
Table 1: In Vitro Inhibitory Potency and Selectivity of Standard AChE Inhibitors
| Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |
| This compound | Insert Your Data | Insert Your Data | Calculate from Your Data | |
| Donepezil | 6.7 | 7,400 | ~1104 | [3] |
| Rivastigmine | 4.3 | 3,900 | ~907 | [3] |
| Galantamine | 410 | 12,000 | ~29 | [3] |
| Tacrine | 77 | 33 | ~0.43 | [3] |
| Huperzine A | ~0.13 (Ki) | - | - | [5] |
Note: The IC50 values can vary between studies depending on the experimental conditions (e.g., enzyme source, substrate concentration, incubation time). The data from[3] is presented here for consistency as it directly compares several inhibitors under the same conditions. Huperzine A data is presented as Ki (inhibition constant) from a different source and may not be directly comparable.
Experimental Protocols
To ensure a standardized and objective comparison, it is crucial to employ a well-established and reproducible experimental protocol. The following section details the Ellman's method, a widely accepted spectrophotometric assay for determining acetylcholinesterase activity and inhibitor potency.
Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)
This protocol is adapted from the principles described in multiple referenced sources.[1][6][7]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[6] The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[6][7]
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (this compound) and standard inhibitors (Donepezil, etc.) dissolved in an appropriate solvent (e.g., DMSO, water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) and standard inhibitors at various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add the following in order:
-
Phosphate buffer
-
A specific volume of the inhibitor solution (or solvent for the control)
-
A specific volume of the AChE solution
-
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of each well at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) to determine the reaction rate (change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using non-linear regression analysis).
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of AChE inhibition and a typical experimental workflow.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Workflow for IC50 Determination using Ellman's Method.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of huperzine A on acetylcholinesterase isoforms in vitro: comparison with tacrine, donepezil, rivastigmine and physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of AChE-IN-31 and Natural Acetylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the synthetic acetylcholinesterase (AChE) inhibitor, AChE-IN-31, against prominent natural AChE inhibitors: Huperzine A, Galantamine, and Berberine. This report synthesizes available experimental data to evaluate their relative potencies and mechanisms of action, aiding in the selection of appropriate compounds for neurological research.
In Vitro Efficacy of AChE Inhibitors
The primary measure of in vitro efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The synthetic compound this compound has demonstrated potent inhibition of acetylcholinesterase in vitro. Published data for a compound with an identical reported IC50 value, compound 7b from a study on functionalized coumarins, shows an IC50 of 0.19 µM[1]. This positions this compound as a strong synthetic candidate for AChE inhibition.
For comparison, several well-characterized natural AChE inhibitors have been extensively studied. Huperzine A, an alkaloid isolated from the club moss Huperzia serrata, is a highly potent inhibitor with reported IC50 values ranging from as low as 82 nM (0.082 µM) to 0.3 µM. Galantamine, an alkaloid derived from plants of the Amaryllidaceae family and an approved drug for Alzheimer's disease, exhibits a wider range of reported IC50 values, with a notable value of 1.27 µM. Berberine, an isoquinoline alkaloid found in various plants including Berberis species, generally shows more moderate AChE inhibition, with IC50 values reported to be in the range of 0.44 µM to 4.61 µM.
The variability in the reported IC50 values for the natural inhibitors can be attributed to differences in experimental conditions, such as the source of the AChE enzyme (e.g., electric eel, human recombinant), substrate concentration, and buffer composition. For a direct and definitive comparison, it is optimal to evaluate all compounds under identical experimental conditions.
The following table summarizes the in vitro IC50 values for this compound and the selected natural AChE inhibitors based on available literature.
| Inhibitor | Type | AChE IC50 (µM) | Source (Example) |
| This compound (as compound 7b) | Synthetic (Coumarin derivative) | 0.19 | [1] |
| Huperzine A | Natural (Alkaloid) | 0.082 - 0.3 | |
| Galantamine | Natural (Alkaloid) | 1.27 | |
| Berberine | Natural (Alkaloid) | 0.44 - 4.61 |
Experimental Protocols
The in vitro determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay is based on the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the AChE activity.
General Protocol for In Vitro AChE Inhibition Assay (Ellman's Method)
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test inhibitors (this compound, Huperzine A, Galantamine, Berberine) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
2. Assay Procedure:
-
A stock solution of the test inhibitor is prepared and serially diluted to various concentrations.
-
In a 96-well plate, the following are added in order:
-
Phosphate buffer.
-
A solution of the test inhibitor at a specific concentration.
-
AChE enzyme solution.
-
-
The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate, ATCI, and the chromogenic reagent, DTNB.
-
The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5 minutes) using a microplate reader.
-
A control reaction without the inhibitor is run in parallel to determine 100% enzyme activity.
-
A blank reaction containing all components except the enzyme is also included to account for non-enzymatic hydrolysis of the substrate.
3. Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the acetylcholinesterase inhibition pathway and a typical experimental workflow.
References
Independent Verification of Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: This guide was initially developed to provide an independent verification of the reported IC50 for a compound designated as AChE-IN-31. However, a comprehensive search of scientific literature and chemical databases yielded no publicly available information for a substance with this identifier. Consequently, this guide has been adapted to offer a comparative analysis of well-established and widely studied acetylcholinesterase (AChE) inhibitors, providing a valuable resource for researchers in the field.
Comparison of IC50 Values for Common AChE Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several commercially available and clinically significant AChE inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the acetylcholinesterase enzyme by 50% under specific experimental conditions. It is important to note that IC50 values can vary depending on the assay conditions, enzyme source, and substrate concentration.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM | In vitro studies |
| Galantamine | Acetylcholinesterase (AChE) | 410 nM | In vitro studies |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | AChE: 4.3 nM, BuChE: 31 nM | In vitro study in male Wistar rats |
Experimental Protocol: Determination of AChE Inhibitor IC50 using Ellman's Assay
The most common method for determining the IC50 of AChE inhibitors is the spectrophotometric method developed by Ellman.[1][2] This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at varying concentrations (or buffer for control wells)
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of color change.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Ellman's assay for determining the IC50 of an AChE inhibitor.
Caption: Workflow for IC50 determination using Ellman's assay.
The Cholinergic Signaling Pathway and the Role of Acetylcholinesterase
Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway, which is vital for numerous physiological processes, including muscle contraction, memory, and learning.[3][4] The following diagram illustrates the key events at a cholinergic synapse.
Caption: Cholinergic synapse signal transmission and termination.
In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal.[5] Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[6] AChE inhibitors block this hydrolysis, leading to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission. This mechanism is the basis for their therapeutic use in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[7][8]
References
- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Location, Structure and Function of Acetylcholinesterase [web.williams.edu]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
Safety Operating Guide
Personal protective equipment for handling AChE-IN-31
Essential Safety and Handling Guide for AChE-IN-31
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the general properties and hazards associated with acetylcholinesterase inhibitors (AChEIs), a class of compounds to which this compound belongs. Researchers must consult the specific SDS for this compound as soon as it is available and adhere to their institution's safety protocols.
Acetylcholinesterase inhibitors are potent compounds that require strict safety measures to prevent exposure.[1][2] They function by inhibiting the acetylcholinesterase enzyme, which is crucial for breaking down the neurotransmitter acetylcholine.[1][3] Inhibition of this enzyme leads to an accumulation of acetylcholine in the nervous system, which can result in a range of adverse health effects.[1][4]
Potential Hazards and Toxicological Information
AChEIs can be toxic and exposure can occur through inhalation, ingestion, or skin contact.[5][6] The severity of symptoms depends on the dose and duration of exposure.[7]
| Hazard Profile | Description |
| Primary Target | Acetylcholinesterase (AChE) enzyme[1][8] |
| Mechanism of Action | Inhibition of AChE, leading to accumulation of acetylcholine and hyperstimulation of nicotinic and muscarinic receptors.[1] |
| Routes of Exposure | Inhalation, ingestion, skin and eye contact.[5] |
| Acute Symptoms (SLUDGE) | Salivation, Lacrimation (tearing), Urination, Diaphoresis (sweating), Gastrointestinal upset, Emesis (vomiting). |
| Other Potential Symptoms | Muscle weakness, twitching, paralysis, respiratory distress, bradycardia (slow heart rate), seizures, and in severe cases, death.[3] |
| Chronic Effects | Long-term exposure may lead to neurological disorders. |
Personal Protective Equipment (PPE)
A comprehensive barrier of personal protective equipment is mandatory to minimize exposure when handling AChEIs.[9][10][11]
| PPE Component | Specifications |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][12] Double gloving is advised. |
| Eye/Face Protection | Chemical safety goggles and a face shield.[10][11] |
| Body Protection | A lab coat is standard, with a chemically impervious apron or gown recommended for larger quantities or when there is a risk of splashing.[9][11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[13] Work should be conducted in a certified chemical fume hood. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical for laboratory safety.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
If the compound is a solid, weigh it inside the chemical fume hood to prevent inhalation of fine particles.
-
Use a dedicated, clean spatula and weighing paper.
-
If preparing a stock solution, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Procedure:
-
Conduct all manipulations of the compound and its solutions within the chemical fume hood.
-
Keep all containers with the compound tightly sealed when not in use.
-
Avoid direct contact with the skin at all times. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[14]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Properly label and store any remaining compound according to institutional guidelines.
-
Dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All solutions and unused portions of this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
-
Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by a thorough washing with detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Visual Guides
Signaling Pathway and Inhibition
Caption: Inhibition of Acetylcholinesterase by this compound in the synaptic cleft.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan Logic
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. Toxicologic causes of acute abdominal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 10. osha.gov [osha.gov]
- 11. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 12. About Personal Protective Equipment | Reproductive Health | CDC [cdc.gov]
- 13. Are You Covered? Safe Practices for the use of Personal Protective Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsa.gov [gsa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
